2-Cyclohexyldecahydronaphthalene
Beschreibung
Eigenschaften
Molekularformel |
C16H28 |
|---|---|
Molekulargewicht |
220.39 g/mol |
IUPAC-Name |
2-cyclohexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C16H28/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h13-16H,1-12H2 |
InChI-Schlüssel |
RARGZVQPBDQEDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCC3CCCCC3C2 |
Herkunft des Produkts |
United States |
A Methodological Guide to Determining the Thermodynamic Properties of Fused-Ring Cycloalkanes
Abstract: This technical guide outlines the principles and experimental procedures for the comprehensive thermodynamic characterization of saturated fused-ring hydrocarbons, a class of compounds significant as high-density energy carriers and specialty solvents. Due to the scarcity of published experimental data for complex derivatives such as 2-Cyclohexyldecahydronaphthalene, this paper will use its parent molecule, decahydronaphthalene (decalin), as a primary case study. Decalin, with its well-documented cis and trans isomers, serves as an ideal model to detail the experimental determination of critical thermodynamic properties, including heat capacity, enthalpy, entropy, and Gibbs free energy. This guide provides researchers, chemists, and drug development professionals with the foundational knowledge and detailed protocols necessary to characterize novel cycloalkane derivatives, ensuring data integrity and applicability for process modeling, safety analysis, and formulation development.
Introduction: The Significance of Thermodynamic Characterization
2-Cyclohexyldecahydronaphthalene belongs to a class of multi-cyclic alkanes that are of significant interest in advanced fuel development and as non-polar solvents in chemical synthesis. The thermodynamic properties of such molecules are fundamental to understanding their behavior. For instance, heat capacity data is crucial for designing heat exchangers and reactors, while the enthalpy of formation is a key parameter in calculating the energy release during combustion[1].
However, for many specific, non-commodity compounds like 2-Cyclohexyldecahydronaphthalene, a comprehensive, publicly available dataset of thermodynamic properties is often non-existent. Therefore, the scientific community must rely on robust experimental methodologies to determine these properties. This guide focuses on these methods, using the extensively studied molecule decahydronaphthalene (C₁₀H₁₈) as an illustrative model to demonstrate the principles and practices of thermodynamic characterization[2][3].
Foundational Thermodynamic Properties of Decahydronaphthalene
Decahydronaphthalene, commonly known as decalin, exists as two primary stereoisomers: cis-decalin and trans-decalin[2][4]. These isomers exhibit distinct physical and thermodynamic properties due to their different molecular conformations. Understanding these differences is key to appreciating the structure-property relationships that govern this class of molecules.
Heat Capacity (Cₚ)
The constant pressure heat capacity (Cₚ) measures the amount of heat required to raise the temperature of a substance by a given amount at constant pressure. It is one of the most critical thermodynamic parameters for thermal management calculations. For liquids, Cₚ is typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC).
Historical studies, such as those by Parks and Hatton (1949) and Seyer (1953), have provided foundational heat capacity data for both cis- and trans-decalin over a range of temperatures[2][4][5]. These measurements reveal that the heat capacity of the liquid phase is a temperature-dependent property.
Table 1: Liquid Phase Heat Capacity (Cₚ,liquid) for cis- and trans-Decahydronaphthalene at 298.15 K (25 °C)
| Compound | Cₚ,liquid (J·mol⁻¹·K⁻¹) | Source |
| cis-Decahydronaphthalene | 215.1 | [NIST WebBook][2] |
| trans-Decahydronaphthalene | 213.0 | [NIST WebBook][4] |
Note: Values are compiled from multiple sources referenced within the NIST Chemistry WebBook.
Enthalpy, Entropy, and Gibbs Free Energy
Other key thermodynamic properties include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°). The enthalpy of formation is typically determined via combustion calorimetry, where the heat released from burning the compound is precisely measured[1][6].
Table 2: Key Thermodynamic Properties for Decahydronaphthalene Isomers at 298.15 K
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Unit | Source |
| ΔfH°liquid (Enthalpy of Formation, Liquid) | -219.9 ± 1.5 | -229.3 ± 1.5 | kJ·mol⁻¹ | [NIST WebBook][7] |
| S°liquid (Standard Entropy, Liquid) | 296.81 | 289.45 | J·mol⁻¹·K⁻¹ | [NIST WebBook][2][4] |
| ΔcH°liquid (Enthalpy of Combustion, Liquid) | -6236.0 | -6226.5 | kJ·mol⁻¹ | [NIST WebBook][2][4] |
These values highlight the greater thermodynamic stability of the trans isomer, as indicated by its more negative enthalpy of formation[7].
Experimental Methodology: Determination of Heat Capacity
The most accurate method for determining the heat capacity of liquids is adiabatic calorimetry[8][9]. This technique minimizes heat loss to the surroundings, allowing for precise measurement of the energy required to induce a specific temperature change in the sample.
Principle of Adiabatic Calorimetry
In an adiabatic calorimeter, the sample is held in a vessel that is, in turn, surrounded by an actively heated jacket or shield[9]. The temperature of this shield is continuously adjusted to match the temperature of the sample vessel. By maintaining a near-zero temperature difference (ΔT ≈ 0) between the sample and its surroundings, heat exchange is virtually eliminated. A known quantity of electrical energy (Q) is then supplied to the sample, and the resulting temperature increase (ΔT) is measured precisely. The heat capacity is calculated from these values.
Experimental Workflow
The process of measuring heat capacity via adiabatic calorimetry involves several critical steps, from sample preparation to data analysis.
Caption: Workflow for heat capacity measurement using an adiabatic calorimeter.
Step-by-Step Protocol
-
System Calibration: The energy equivalent (or heat capacity) of the empty calorimeter vessel must be determined first. This is typically done by running an experiment with a well-characterized reference material, such as benzoic acid or synthetic sapphire.
-
Sample Preparation: The liquid sample (e.g., cis-decalin) must be of high purity (>99.5%) to ensure accurate results. It should be thoroughly degassed to prevent phase changes of dissolved gases during heating.
-
Loading: A precisely weighed amount of the liquid is introduced into the calorimeter vessel. The vessel is then sealed to prevent evaporation.
-
Thermal Equilibration: The loaded calorimeter is placed in the adiabatic shield, and the system is brought to the desired starting temperature. The control system ensures the shield temperature precisely tracks the sample temperature.
-
Energy Input: A stable, known amount of electrical energy is passed through a heater within the sample vessel for a defined period. The voltage, current, and time are measured with high precision to calculate the total energy input (Q).
-
Temperature Measurement: The temperature of the sample is monitored continuously before, during, and after the heating pulse. The precise temperature change (ΔT) resulting from the energy input is determined.
-
Calculation:
-
The total heat capacity of the vessel and sample is calculated: C_total = Q / ΔT.
-
The heat capacity of the sample is found by subtracting the predetermined heat capacity of the empty vessel: C_sample = C_total - C_vessel.
-
The molar heat capacity is then calculated by dividing by the number of moles of the sample: C_p,m = C_sample / n.
-
-
Iterative Measurement: This process is repeated over the entire desired temperature range to generate a Cₚ vs. T curve.
Causality and Self-Validation:
-
Why Adiabatic? The adiabatic condition is crucial because any heat leak to or from the surroundings would introduce a systematic error, making the measured ΔT an incorrect representation of the energy input Q[9].
-
Why Degas? Dissolved gases like N₂ or O₂ can come out of solution upon heating, creating a phase change that absorbs latent heat. This would artificially inflate the measured heat capacity.
-
Self-Validation: The integrity of the protocol is validated by periodically measuring a standard reference material. The results must fall within the accepted uncertainty of the standard's certified values. Furthermore, the smoothness of the resulting Cₚ vs. T curve provides a check for internal consistency; any discontinuities could indicate an unaddressed phase transition or experimental artifact[5].
Conclusion
The thermodynamic characterization of complex molecules like 2-Cyclohexyldecahydronaphthalene is essential for their application in science and industry. While direct experimental data may be sparse, the principles and robust methodologies developed for well-characterized analogues like decahydronaphthalene provide a clear and reliable path forward. By employing high-precision techniques such as adiabatic calorimetry and adhering to rigorous, self-validating protocols, researchers can generate the high-quality data required for accurate process modeling, safety assessments, and fundamental scientific understanding. This guide provides the foundational framework for undertaking such essential experimental work.
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Seyer, W. F. (1953). The Heat Capacity of cis- and trans-Decahydronaphthalene and the Possible Existence of a λ-Region for the cis Form at 50.1-50.5. Journal of the American Chemical Society. [Link][5]
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An In-depth Technical Guide to the Phase Behavior and Crystallization Point of 2-Cyclohexyldecahydronaphthalene
Foreword: Navigating the Thermal Landscape of Complex Cycloalkanes
Theoretical Framework: Unraveling the Molecular Architecture and its Thermal Consequences
The phase behavior of any compound is intrinsically linked to its molecular structure. For 2-Cyclohexyldecahydronaphthalene (C16H28), we must consider the contributions of its constituent alicyclic moieties: a cyclohexane ring and a decahydronaphthalene (decalin) ring system.
The Influence of Cycloalkane Structure on Physical Properties
Cycloalkanes, as a class of compounds, exhibit physical properties that are distinct from their acyclic counterparts. The cyclic structure imparts a degree of rigidity and influences intermolecular interactions, primarily van der Waals forces. Generally, as the number of carbon atoms in a cycloalkane increases, so do its melting point, boiling point, and density.[1][2] This trend is a direct consequence of the larger surface area available for intermolecular contact, leading to stronger London dispersion forces.[2]
However, the relationship is not strictly linear. Ring strain, particularly in smaller rings like cyclopropane and cyclobutane, introduces instability that can affect physical properties.[3][4] For larger, more complex structures like 2-Cyclohexyldecahydronaphthalene, the conformational flexibility of the rings and the nature of their linkage are critical. The decahydronaphthalene component can exist as cis or trans isomers, which have different thermodynamic stabilities and, consequently, different physical properties.[5][6] The trans isomer is generally more stable.[7] The stereochemistry of the linkage between the cyclohexane and decahydronaphthalene rings will also significantly impact the molecule's ability to pack into a crystalline lattice.
Crystallization Phenomena in High Molecular Weight Hydrocarbons
The crystallization of large, non-polar molecules like 2-Cyclohexyldecahydronaphthalene is a complex process. Unlike simple molecules that transition directly from a liquid to a solid crystalline state, high molecular weight alkanes can exhibit intermediate phases known as "rotator phases".[8][9] In these mesophases, the molecules have long-range positional order but retain rotational freedom about their long axis. The presence of rotator phases can influence the final crystal morphology and the kinetics of crystallization.[8][10]
The crystallization process is governed by two key steps: nucleation and crystal growth. Nucleation, the initial formation of a stable crystalline seed, is a thermodynamically driven process that is highly sensitive to factors such as the degree of supercooling, the presence of nucleation sites (impurities), and shear forces.[11] Once a nucleus is formed, crystal growth proceeds as more molecules from the melt deposit onto the crystal lattice. The rate of crystal growth is influenced by temperature, viscosity of the melt, and the complexity of the molecular structure.
Predicted Phase Behavior of 2-Cyclohexyldecahydronaphthalene: An Educated Postulation
In the absence of direct experimental data, we can postulate the likely phase behavior of 2-Cyclohexyldecahydronaphthalene based on the principles outlined above.
-
Melting and Crystallization Point : Given its high molecular weight (220.40 g/mol ) and complex, non-planar structure, 2-Cyclohexyldecahydronaphthalene is expected to be a liquid at room temperature with a crystallization point significantly below 0°C.[11] The presence of multiple conformers and potential stereoisomers would likely lead to a broad melting and crystallization range rather than a sharp transition.
-
Viscosity : The viscosity of 2-Cyclohexyldecahydronaphthalene is predicted to be relatively high for a hydrocarbon of its molecular weight.[[“]] This is due to the interlocking nature of the fused and linked ring systems, which would restrict molecular motion.[[“]] Viscosity is expected to decrease significantly with increasing temperature.
-
Phase Transitions : It is plausible that 2-Cyclohexyldecahydronaphthalene may exhibit complex phase behavior upon cooling, potentially including glass transitions or the formation of metastable crystalline forms, in addition to a primary crystallization event.
Table 1: Predicted and Known Properties of 2-Cyclohexyldecahydronaphthalene and Related Compounds
| Property | 2-Cyclohexyldecahydronaphthalene (Predicted) | Decahydronaphthalene (cis) | Decahydronaphthalene (trans) |
| Molecular Formula | C16H28 | C10H18 | C10H18 |
| Molecular Weight | 220.40 g/mol | 138.25 g/mol | 138.25 g/mol |
| Boiling Point | > 300 °C | 195.7 °C[6] | 187.3 °C[6] |
| Melting Point | Significantly below 0°C | -43.0 °C | -30.4 °C |
| Physical State at 25°C | Liquid | Liquid | Liquid |
Experimental Protocols for Characterization
To empirically determine the phase behavior and crystallization point of 2-Cyclohexyldecahydronaphthalene, a combination of thermal analysis and rheological techniques is recommended.
Differential Scanning Calorimetry (DSC) for Transition Analysis
DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions.
Protocol:
-
Sample Preparation : Accurately weigh 5-10 mg of 2-Cyclohexyldecahydronaphthalene into a standard aluminum DSC pan.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program :
-
Equilibrate the sample at 25°C.
-
Ramp the temperature down to -150°C at a controlled rate (e.g., 10°C/min). This will identify the crystallization exotherm.
-
Hold at -150°C for 5 minutes to ensure complete crystallization.
-
Ramp the temperature up to 50°C at the same rate. This will identify the melting endotherm.
-
-
Data Analysis : The onset temperature of the exothermic peak upon cooling is taken as the crystallization point. The peak temperature of the endothermic peak upon heating is the melting point. The area under the peaks corresponds to the enthalpy of the transition.
Caption: Workflow for DSC analysis of 2-Cyclohexyldecahydronaphthalene.
Rotational Viscometry for Phase Transition Detection
Changes in viscosity as a function of temperature can indicate the onset of crystallization or other phase transitions.
Protocol:
-
Instrument Setup : Use a rotational viscometer equipped with a temperature-controlled sample cell.
-
Sample Loading : Load a sufficient amount of 2-Cyclohexyldecahydronaphthalene into the sample cell.
-
Thermal Program :
-
Equilibrate the sample at a temperature well above the expected crystallization point (e.g., 25°C).
-
Apply a constant shear rate.
-
Decrease the temperature at a slow, controlled rate (e.g., 1°C/min) while continuously measuring the viscosity.
-
-
Data Analysis : A sharp increase in viscosity will indicate the onset of crystallization.
Caption: Workflow for viscometric analysis of 2-Cyclohexyldecahydronaphthalene.
Key Factors Influencing Crystallization
The crystallization behavior of 2-Cyclohexyldecahydronaphthalene will be sensitive to several experimental parameters.
-
Cooling Rate : Faster cooling rates can lead to a lower crystallization temperature (supercooling) and may result in the formation of less stable crystal structures or even an amorphous solid.
-
Purity : The presence of impurities can depress the crystallization point and broaden the melting range. Impurities can also act as nucleation sites, potentially accelerating crystallization. A standard recrystallization procedure can be employed for purification.[13][14][15][16][17]
-
Shear Stress : Applying shear to the sample, as in the viscometry experiment, can induce crystallization at a higher temperature than under quiescent conditions.[11]
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework and practical experimental protocols for characterizing the phase behavior and crystallization point of 2-Cyclohexyldecahydronaphthalene. While predictive models based on its molecular structure offer valuable insights, empirical determination through techniques such as DSC and viscometry is essential for obtaining accurate and reliable data. The methodologies outlined herein provide a clear path for researchers and drug development professionals to thoroughly characterize this complex cycloalkane, enabling its effective and safe application. Future work should focus on the experimental execution of these protocols to build a definitive thermal properties profile for 2-Cyclohexyldecahydronaphthalene.
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Application Notes: A Comprehensive Guide to the Synthesis of 2-Cyclohexyldecahydronaphthalene via Catalytic Hydrogenation
Introduction: The Significance of Saturated Polycyclic Hydrocarbons
In the landscape of drug development and materials science, the precise three-dimensional structure of a molecule is paramount to its function. Saturated polycyclic hydrocarbons, such as 2-Cyclohexyldecahydronaphthalene, serve as crucial scaffolds and high-performance fluids. Their utility stems from their rigid, well-defined conformational structures and their properties as high-density energy carriers or stable solvents.[1][2] The complete saturation of the aromatic naphthalene core to a decahydronaphthalene (decalin) system dramatically alters its chemical and physical properties, moving from a flat, aromatic structure to a complex, three-dimensional arrangement of fused cyclohexane rings.
This application note provides a detailed, field-proven protocol for the synthesis of 2-Cyclohexyldecahydronaphthalene from its aromatic precursor, 2-cyclohexylnaphthalene. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the critical safety and analytical considerations necessary for a successful and reproducible synthesis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for accessing this class of compounds.
Scientific Principles and Mechanistic Insights
The conversion of 2-cyclohexylnaphthalene to 2-Cyclohexyldecahydronaphthalene is achieved through catalytic hydrogenation, a process that adds molecular hydrogen (H₂) across the double bonds of the aromatic system in the presence of a metal catalyst.
The Hydrogenation Cascade
The hydrogenation of naphthalene derivatives is not a single-step process but rather a sequential reaction. The initial hydrogenation is typically faster, converting one of the aromatic rings to yield a tetralin intermediate (2-cyclohexyl-1,2,3,4-tetrahydronaphthalene). The second stage, the hydrogenation of the remaining, more stable aromatic ring of the tetralin intermediate to the fully saturated decalin, is often the rate-limiting step and may require more forcing conditions.[2]
The Role of the Catalyst
The choice of catalyst is critical for an efficient reaction. Heterogeneous catalysts, where a solid catalyst is dispersed in the liquid reaction medium, are standard for this transformation due to their high activity and ease of separation from the product.
-
Noble Metal Catalysts (Pd, Pt, Ru): Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are highly active catalysts for aromatic hydrogenation, often allowing for reactions at lower temperatures and pressures compared to base metal catalysts.[2] They function by adsorbing and dissociating molecular hydrogen on their surface, facilitating its addition to the aromatic substrate.
-
Base Metal Catalysts (Ni): Nickel-based catalysts, such as Raney® Nickel or supported nickel catalysts, are a cost-effective alternative.[3] However, they often require higher temperatures and pressures to achieve comparable activity to noble metals.[4]
Stereochemical Considerations: The Cis/Trans Isomerism of Decalin
A crucial aspect of decahydronaphthalene synthesis is the formation of stereoisomers. The fusion of the two cyclohexane rings can result in either a cis or trans configuration.
-
trans-Decalin: The two hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system. This is the thermodynamically more stable isomer.
-
cis-Decalin: The bridgehead hydrogens are on the same side. This isomer is less stable due to steric strain.
The ratio of cis to trans isomers in the final product is highly dependent on the catalyst and reaction conditions. For instance, studies on the hydrogenation of 2-methylnaphthalene have shown that platinum-containing catalysts can favor the formation of the trans-isomer, while ruthenium-containing catalysts can be selective for the cis-isomer.[4] Nickel catalysts at lower temperatures tend to produce more of the cis-product.[3] This stereochemical outcome can be critical for the intended application of the final molecule.
Safety Protocols for High-Pressure Hydrogenation
Catalytic hydrogenation involves significant hazards, including the use of a highly flammable gas (hydrogen) under pressure and pyrophoric catalysts. Adherence to strict safety protocols is non-negotiable.
-
Dedicated Workspace: All high-pressure hydrogenation reactions must be conducted in a certified chemical fume hood.[5][6] For pressures exceeding certain limits (e.g., >500 psi), a dedicated blast-proof room may be required by institutional safety policies.[7]
-
Equipment Integrity: Before every use, the high-pressure reactor (autoclave) must be inspected for any signs of damage, and pressure gauges and safety features like rupture discs must be verified to be functional.[8]
-
Inert Atmosphere Purging: The most critical safety step before introducing hydrogen is to remove all oxygen from the reactor to prevent the formation of a potentially explosive H₂/O₂ mixture.[9] This is achieved by repeatedly pressurizing the sealed reactor with an inert gas (typically nitrogen) and venting it.[10]
-
Catalyst Handling: Many hydrogenation catalysts, particularly used palladium on carbon, are pyrophoric and can ignite spontaneously upon exposure to air.[5][9] The catalyst should always be handled under an inert atmosphere or as a wet slurry. After the reaction, the catalyst should be filtered carefully and immediately wetted with water to prevent ignition.[11]
-
Monitoring: High-pressure reactions should never be left unattended.[8] Monitor temperature and pressure throughout the reaction to detect any signs of a runaway reaction.
Experimental Protocol: Synthesis of 2-Cyclohexyldecahydronaphthalene
This protocol is a representative procedure adapted from established methods for the hydrogenation of alkyl-substituted naphthalenes.[3][4]
Materials and Equipment
| Reagent/Equipment | Details |
| Starting Material | 2-Cyclohexylnaphthalene |
| Catalyst | 5% Palladium on Carbon (Pd/C), wet (e.g., 50% water by weight) |
| Solvent | Ethanol or Hexane (HPLC grade) |
| Hydrogen Source | High-purity hydrogen gas (≥99.99%) with a two-stage regulator |
| Inert Gas | High-purity nitrogen gas (≥99.99%) |
| Reactor | High-pressure autoclave (e.g., Parr or Büchi reactor) with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature control |
| Filtration | Celite® or similar filter aid, Buchner funnel, and vacuum flask |
| Purification | Rotary evaporator, distillation apparatus, or flash chromatography system |
Reactor Setup and Reaction Procedure
Senior Scientist Insight: The choice of solvent can influence the reaction. Alcohols like ethanol are common, but for a nonpolar substrate, a hydrocarbon solvent like hexane can also be effective and may simplify workup. The key is to ensure the starting material is fully dissolved.
-
Reactor Charging:
-
To a clean, dry glass liner for the high-pressure autoclave, add 2-cyclohexylnaphthalene (1.0 eq).
-
Add 5% Pd/C catalyst (5-10 mol% Pd relative to the substrate). Handle the catalyst as a wet paste to minimize the risk of fire.
-
Add the solvent (e.g., ethanol) to a volume that does not exceed two-thirds of the reactor's capacity.[8]
-
Place a magnetic stir bar into the liner.
-
-
Reactor Assembly and Leak Testing:
-
Place the glass liner into the autoclave body.
-
Seal the reactor according to the manufacturer's instructions. Tighten the bolts in a diagonal pattern to ensure an even seal.[8][10]
-
Place the assembled reactor in the fume hood and connect it to the gas lines and monitoring equipment.
-
Pressurize the reactor with nitrogen to a pressure slightly above your intended reaction pressure. Close the gas inlet and monitor the pressure gauge for at least 30 minutes. A stable pressure indicates the system is leak-free.[10]
-
-
Inert Gas Purging:
-
Vent the nitrogen pressure.
-
Pressurize the reactor with nitrogen to ~100 psi and then vent. Repeat this "pressurize-vent" cycle at least 5 times to thoroughly remove all residual oxygen.[9]
-
-
Hydrogenation Reaction:
-
After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40 bar / ~580 psi).[2]
-
Begin vigorous stirring.
-
Heat the reactor to the target temperature (e.g., 100-150 °C).
-
Monitor the reaction by observing the pressure drop on the gauge of the hydrogen cylinder, which indicates hydrogen consumption. The reaction may be run for 12-24 hours or until hydrogen uptake ceases.
-
Reaction Work-up and Product Isolation
-
Shutdown and Cooling:
-
Turn off the heating and allow the reactor to cool to room temperature.
-
Close the valve on the hydrogen cylinder.
-
Carefully vent the excess hydrogen pressure from the reactor.
-
Purge the reactor with nitrogen (pressurize-vent cycle, 3 times) to remove all residual hydrogen.[8]
-
-
Catalyst Filtration:
-
CRITICAL SAFETY STEP: Open the reactor in the fume hood. The used catalyst is highly pyrophoric.
-
Dilute the reaction mixture with additional solvent (e.g., ethanol).
-
Prepare a pad of Celite® in a Buchner funnel. Wet the pad with the reaction solvent.
-
Filter the reaction mixture through the Celite® pad under vacuum to remove the Pd/C catalyst.
-
Wash the Celite® pad with several portions of the solvent to ensure all product is recovered.
-
Immediately quench the filter cake (Celite® and catalyst) with water and transfer it to a dedicated, labeled hazardous waste container for pyrophoric materials.[5]
-
-
Product Purification:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude oil, 2-Cyclohexyldecahydronaphthalene, can be purified further by vacuum distillation if necessary.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Cyclohexyldecahydronaphthalene.
Product Characterization
Confirming the identity and purity of the final product is essential. A combination of analytical techniques should be employed.
| Parameter | Typical Conditions for Alkylnaphthalene Hydrogenation | Reference |
| Catalyst | 5% Pd/Al₂O₃, Ni/SiO₂-Al₂O₃, Ru-NPs | [2][3][12] |
| Temperature | 100 - 350 °C | [2][3] |
| H₂ Pressure | 1.7 - 5.0 MPa (17 - 50 bar) | [1][3] |
| Solvent | Decane, Ethanol, Hexane | [3] |
| Reaction Time | 4 - 24 hours | [1][3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for this analysis.[13] It can separate the cis and trans isomers of 2-Cyclohexyldecahydronaphthalene and identify any residual starting material or the tetralin intermediate.[13][14]
-
Expected Outcome: The gas chromatogram should show two major peaks corresponding to the cis and trans isomers of the product. The mass spectrum for both peaks will show the same molecular ion corresponding to the molecular weight of C₁₆H₂₈ (220.4 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will confirm the overall structure and the complete saturation of the aromatic rings.
-
Expected Outcome: The ¹H NMR spectrum will show a complete absence of signals in the aromatic region (~7-8 ppm). Instead, a complex series of overlapping signals will appear in the aliphatic region (~0.8-2.0 ppm). The ¹³C NMR spectrum will likewise show only signals corresponding to sp³-hybridized carbons. Specific spectra for the cis-decalin core are available in databases for comparison.[15]
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bif . . ." by Matthew J. Kline [digitalcommons.library.umaine.edu]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. helgroup.com [helgroup.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. njhjchem.com [njhjchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. njhjchem.com [njhjchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. CIS-DECAHYDRONAPHTHALENE(493-01-6) 1H NMR [m.chemicalbook.com]
formulation of high-density hydrocarbon fuels using 2-Cyclohexyldecahydronaphthalene
Application Note: Formulation and Validation of High-Density Hydrocarbon Fuels Utilizing 2-Cyclohexyldecahydronaphthalene
Introduction & Mechanistic Rationale
The development of volume-limited air-breathing propulsion systems, such as Liquid Fuel Ramjets (LFRJ) and advanced cruise missiles, necessitates propellants with exceptional energy density. Conventional aviation turbine fuels (e.g., Jet A-1) lack the volumetric net heat of combustion (NHOC) required to maximize 1[1]. To bridge this gap, polycyclic alkanes are increasingly utilized as high-density core scaffolds.
2-Cyclohexyldecahydronaphthalene (CAS: 22236-67-5) is a polycyclic alkane that exhibits a highly dense molecular packing structure, yielding a density exceeding 0.90 g/cm³ and an 2[2]. However, the neat application of such polycyclic compounds is frequently hindered by poor low-temperature rheology. Strong intermolecular van der Waals forces lead to glass formation, causing the kinematic viscosity to spike by 2–3 orders of magnitude at 3[3].
Causality of the Formulation Strategy: To harness the energy density of 2-Cyclohexyldecahydronaphthalene while maintaining aerospace-grade fluidity, it must be blended with modestly branched paraffins (e.g., 5-methylundecane) or linear alkanes found in conventional fuels like JP-8. These additives act as rheological modifiers; their flexible carbon chains disrupt the rigid molecular stacking of the polycyclic core, preventing glass transition and dramatically lowering viscosity, while simultaneously increasing the cetane number to ensure 4[4].
Experimental Workflow
Workflow for formulating and validating high-density 2-Cyclohexyldecahydronaphthalene fuel blends.
Step-by-Step Methodologies
Phase 1: Feedstock Preparation & Purification
Causality: Commercial 2-Cyclohexyldecahydronaphthalene may contain trace hydroperoxides and unreacted precursors that can catalyze auto-oxidation during high-temperature storage. Purification is mandatory to ensure thermal stability.
-
Filtration: Pass 500 mL of neat 2-Cyclohexyldecahydronaphthalene through a 400-mesh silica gel column to strip polar impurities.
-
Vacuum Distillation: Transfer the filtrate to a short-path distillation apparatus. Distill at 10⁻² Torr, collecting the main fraction to ensure >98.5% purity.
-
Storage: Purge the receiving flask with ultra-high purity Argon and store in amber glass to prevent photo-degradation.
Phase 2: Precision Blending Strategy (Self-Validating)
Causality: A precise volumetric ratio is required to balance the high density of the polycyclic core with the low-temperature fluidity of the branched paraffin.
-
Volumetric Mixing: In a jacketed, temperature-controlled vessel (25 °C), combine 65% (v/v) purified 2-Cyclohexyldecahydronaphthalene with 35% (v/v) 5-methylundecane (or a JP-8 surrogate).
-
Homogenization: Apply high-shear mixing at 1200 RPM for 30 minutes to ensure complete miscibility.
-
Self-Validation Check (Density): Extract a 5 mL aliquot and measure density using an oscillating U-tube densitometer at 20 °C.
Phase 3: Thermomechanical Analysis (TMA) & Shear Viscometry
Causality: Aerospace fuels must maintain fluidity at high altitudes. This step verifies that the branched paraffins have successfully disrupted the polycyclic stacking.
-
Cooling Ramp: Load the validated blend into a rotational shear viscometer equipped with a Peltier cooling system. Ramp the temperature from 20 °C down to −20 °C at a rate of 2 °C/min.
-
Measurement: Record dynamic viscosity continuously.
-
Self-Validation Check (Rheology): The target viscosity at −20 °C is < 10 mPa·s.
Phase 4: Combustion Performance Profiling
Causality: Final certification requires empirical proof that the fuel meets the energy density requirements for advanced propulsion.
-
Bomb Calorimetry: Combust a 1.0 g sample of the validated blend in an isoperibol oxygen bomb calorimeter pressurized to 3.0 MPa with O₂.
-
Calculation: Measure the gross heat of combustion and subtract the latent heat of vaporization of the produced water to determine the NHOC. A successful LFRJ formulation must exceed4[4].
Quantitative Data Presentation
The following table summarizes the physicochemical properties of the formulated blends compared to neat precursors and conventional Jet-A1 fuel.
| Fuel Formulation | Density at 20 °C (g/cm³) | Viscosity at -20 °C (mPa·s) | NHOC (MJ/kg) | Volumetric NHOC (MJ/L) | Cetane Number |
| Neat 2-Cyclohexyldecahydronaphthalene | 0.910 | > 1000 (Glass State) | 42.8 | 38.9 | ~35 |
| 65% 2-CHD + 35% 5-Methylundecane | 0.853 | 8.2 | 43.5 | 37.1 | 45.7 |
| 50% 2-CHD + 50% JP-8 | 0.835 | 4.1 | 43.2 | 36.0 | 42.5 |
| Conventional Jet-A1 (Reference) | 0.804 | 3.5 | 43.1 | 34.6 | 40.0 |
Table 1: Comparative physicochemical and combustion properties. 2-CHD = 2-Cyclohexyldecahydronaphthalene. Data represents optimized empirical targets for LFRJ and advanced missile applications.
References
- Title: Polycyclic alkanes based high density hydrocarbon fuels preparation and evaluation for LFRJ application. Source: RSC Advances.
- Title: Polycyclic Alkanes Based High Density Hydrocarbon Fuels Preparation and Evaluation for LFRJ Application. Source: ResearchGate.
- Title: 2-Cyclohexyldecahydronaphthalene Product Information. Source: CymitQuimica.
- Title: High density/high cetane renewable fuel blends (US10113130B1). Source: Google Patents.
Sources
- 1. Polycyclic alkanes based high density hydrocarbon fuels preparation and evaluation for LFRJ application - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07749K [pubs.rsc.org]
- 2. 2-Cyclohexyldecahydronaphthalene | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. US10113130B1 - High density/high cetane renewable fuel blends - Google Patents [patents.google.com]
Application Note: High-Temperature Solvent Extraction and Synthesis Using 2-Cyclohexyldecahydronaphthalene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Executive Summary
In advanced organic synthesis and drug development, the isolation of highly lipophilic active pharmaceutical ingredients (APIs) and the execution of high-temperature biphasic reactions present significant solvent challenges. Standard aliphatic and aromatic solvents often suffer from low boiling points, unwanted chemical reactivity, or poor phase-separation kinetics under extreme conditions.
This application note details the methodological use of [1] (2-CHD, CAS: 22236-67-5)—an ultra-hydrophobic, fully saturated tricyclic hydrocarbon—as a specialized solvent for High-Temperature Liquid-Liquid Extraction (HT-LLE) and Phase-Transfer Catalysis (PTC).
Physicochemical Profiling & Causality
The operational superiority of 2-CHD in demanding synthetic environments is fundamentally derived from its molecular architecture: a decahydronaphthalene (decalin) core functionalized with a bulky cyclohexyl appendage.
-
Absolute Chemical Inertness: Lacking pi-bonds, acidic protons, and heteroatoms, 2-CHD is completely inert to strong electrophiles, nucleophiles, and oxidants. Causality: The fully saturated C-C and C-H bonds ensure the solvent does not participate in side reactions, allowing it to survive harsh reaction matrices (e.g., concentrated acids or organometallic reagents) where solvents like toluene or dichloromethane would rapidly degrade.
-
Extreme Thermal Dynamics: While its parent compound,[2], the increased molecular weight of 2-CHD (C16H28, MW: 220.39) elevates its boiling point well above 250°C. Causality: This extremely low vapor pressure enables open-vessel or low-pressure extractions at temperatures exceeding 150°C without solvent loss.
-
Enhanced Mass Transfer Kinetics: Operating LLE at elevated temperatures drastically reduces the viscosity of the organic phase. As[3], significantly enhancing the diffusivity of target lipophilic analytes and rapidly breaking intractable emulsions that typically plague room-temperature extractions.
Quantitative Solvent Comparison Matrix
To contextualize the utility of 2-CHD, the following table summarizes its properties against conventional extraction solvents used in organic synthesis:
| Solvent | Molecular Formula | Approx. Boiling Point (°C) | Water Solubility | Chemical Reactivity Profile |
| Hexane | C₆H₁₄ | 68 | Very Low | Low (Volatile) |
| Toluene | C₇H₈ | 110 | Low | Moderate (Aromatic ring susceptible to EAS) |
| Decalin | C₁₀H₁₈ | ~190 | Insoluble | Very Low |
| 2-CHD | C₁₆H₂₈ | >250 | Strictly Insoluble | Absolute Inertness |
Experimental Protocols: Self-Validating Systems
Because 2-CHD is functionally non-volatile, standard solvent removal techniques like rotary evaporation are unfeasible. The following self-validating protocols outline both the extraction of an API and the subsequent solvent-recovery process via anti-solvent precipitation.
Protocol A: High-Temperature Liquid-Liquid Extraction (HT-LLE)
Objective: Extract a highly lipophilic organometallic intermediate from a complex, emulsion-prone aqueous reaction matrix.
-
Phase Combination: In a jacketed reactor equipped with a mechanical stirrer, combine the aqueous reaction mixture and 2-CHD in a 1:1 volume ratio.
-
Thermal Agitation: Heat the biphasic system to 120°C under continuous agitation (400 rpm) for 30 minutes.
-
Causality: Heating reduces the interfacial tension and the viscosity of both phases, driving the lipophilic intermediate into the 2-CHD layer while preventing the formation of stable colloidal emulsions.
-
-
Phase Separation: Cease agitation and allow the mixture to settle for 15 minutes at 120°C. The extreme hydrophobicity of 2-CHD ensures rapid and distinct interfacial separation.
-
Decantation: Drain the lower aqueous waste layer and retain the upper 2-CHD extract.
-
System Validation (Karl Fischer): Perform a Karl Fischer titration on a 1 mL aliquot of the 2-CHD extract. A water content of <0.01% validates the structural hydrophobicity of the solvent and confirms a successful, moisture-free phase separation.
Protocol B: Product Recovery via Anti-Solvent Precipitation
Objective: Isolate the extracted API from the non-volatile 2-CHD solvent.
-
Transfer: Transfer the warm 2-CHD extract containing the target API to a secondary precipitation vessel.
-
Anti-Solvent Addition: Under vigorous stirring, slowly add 3 to 4 volumes of a cold polar anti-solvent (e.g., Methanol or Acetonitrile at 0°C).
-
Causality: The API, while highly soluble in pure 2-CHD, experiences a drastic reduction in solubility in the mixed 2-CHD/Methanol system. This thermodynamic shift forces the API to crystallize out of solution, whereas the inert 2-CHD remains in the liquid phase.
-
-
Filtration: Filter the crystallized API through a sintered glass funnel under vacuum.
-
Washing: Wash the filter cake with a minimal amount of cold hexane to flush away any residual 2-CHD adhering to the crystal surfaces.
-
System Validation (1H-NMR): Analyze the dried API via proton NMR. The complete absence of aliphatic multiplet peaks in the 0.8–1.8 ppm range confirms the absolute removal of the 2-CHD solvent from the final product.
Workflow Visualizations
The following diagrams illustrate the logical flow of the extraction process and the mechanistic pathways of 2-CHD in catalytic applications.
Workflow for High-Temperature Liquid-Liquid Extraction and recovery using 2-CHD.
Integration with Phase-Transfer Catalysis (PTC)
In [4], an amphiphilic catalyst facilitates the reaction between ionic species in an aqueous phase and organic substrates in a non-polar phase. Because many PTC reactions require high activation energies, 2-CHD serves as the ultimate organic phase for High-Temperature PTC (HT-PTC), allowing the system to be heated well beyond the boiling point of water (under pressure) or standard solvents without evaporating the organic layer.
Phase-Transfer Catalysis (PTC) mechanism at the 2-CHD/Water interface.
References
-
[4] Chem-Station Int. Ed. "Phase-Transfer Catalyst (PTC)". Available at: [Link]
-
[3] Royal Society of Chemistry. "Chapter 6: Superheated Liquid Extraction". Available at: [Link]
Sources
improving reaction yield in 2-Cyclohexyldecahydronaphthalene synthesis
Welcome to the Technical Support Center for the synthesis of 2-Cyclohexyldecahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals dealing with the deep catalytic hydrogenation of polycyclic aromatic hydrocarbons (PAHs) such as 2-phenylnaphthalene.
Achieving complete saturation of multi-ring aromatic systems requires precise thermodynamic and kinetic control. Below, you will find targeted troubleshooting FAQs, a self-validating experimental protocol, and quantitative parameter optimizations to ensure high-yield, reproducible synthesis.
Troubleshooting FAQs: Yield Optimization & Side Reactions
Q1: My conversion is stalling at partially hydrogenated intermediates (e.g., 2-cyclohexyltetralin). Why is the reaction not reaching full saturation? A1: Causality: The hydrogenation of the first aromatic ring proceeds with a relatively low activation barrier. However, saturating the final aromatic ring of the tetralin system involves a significant loss of resonance energy and increased steric hindrance. This stalling is rarely a purely kinetic issue; it is typically a gas-liquid-solid mass transfer limitation. Solution: Ensure your impeller speed is set to at least 1,000 RPM to minimize the liquid boundary layer around the catalyst particles, maximizing H₂ availability at the active sites 1. Additionally, operate under isobaric conditions (continuous H₂ feed at >50 atm) rather than allowing the pressure to deplete over time.
Q2: GC-MS analysis shows a high percentage of low-molecular-weight aliphatics and alkyl-cyclohexanes. How do I prevent this? A2: Causality: You are observing hydrocracking (C-C bond cleavage) and ring-opening side reactions. This occurs when the thermodynamic energy provided (temperature) exceeds the activation energy for C-C cleavage, a process highly catalyzed by Lewis/Brønsted acid sites on the catalyst support 2. Solution: Transition from an acidic support (like γ-Al₂O₃ or zeolites) to a neutral support such as activated carbon (e.g., Ru/C or Rh/C). Furthermore, reduce the reaction temperature from >300 °C to the 120–150 °C range. Noble metals on carbon supports provide sufficient activity for deep hydrogenation at lower temperatures without inducing cracking.
Q3: The catalyst performs perfectly in the first run but loses 80% of its activity upon recycling. How can I prevent this deactivation? A3: Causality: Rapid deactivation of carbon-supported noble metals in PAH hydrogenation is usually caused by active site coking (oligomerization of partially hydrogenated intermediates) or poisoning by trace heteroatoms. Strong acid environments can also lead to sulfurization or irreversible binding of impurities 3. Solution: Pre-treat the 2-phenylnaphthalene substrate by passing it through a silica/alumina plug to remove polar poisons. To prevent coking, ensure the reactor is never starved of hydrogen during the heating ramp; always heat the reactor under full H₂ pressure.
Mechanistic Pathways & Bottlenecks
Fig 1: Reaction pathways and kinetic bottlenecks in 2-phenylnaphthalene hydrogenation.
Quantitative Data: Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and product distribution. For optimal synthesis of 2-cyclohexyldecahydronaphthalene, neutral supports and high agitation are critical.
| Catalyst System | Support Acidity | Temp (°C) | Pressure (atm) | Agitation (RPM) | Conversion (%) | Target Yield (%) | Primary Byproduct |
| CoO-MoO₃/γ-Al₂O₃ | High | 325 | 75 | 500 | >99 | 45 | Hydrocracked alkanes |
| Pd/C (5 wt%) | Neutral | 200 | 40 | 800 | 95 | 72 | 2-Cyclohexyltetralin |
| Ru/C (5 wt%) | Neutral | 150 | 50 | 1000 | >99 | >98 | None (Trace isomers) |
| Rh/C (5 wt%) | Neutral | 120 | 50 | 1000 | >99 | 97 | None (Trace isomers) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. You must not proceed to the next step unless the built-in validation check is successful.
Step 1: Substrate & Catalyst Loading
-
Action: Charge a Hastelloy autoclave reactor with 2-phenylnaphthalene, a non-polar solvent (e.g., cyclohexane), and 5 wt% Ru/C catalyst (substrate-to-catalyst mass ratio of 20:1).
-
Causality: Accurate catalyst-to-substrate ratio prevents kinetic starvation and ensures sufficient active sites for deep hydrogenation.
-
Validation Check: Gravimetric Mass Balance. Weigh the transfer vessels before and after loading to ensure quantitative transfer.
Step 2: Inert Purging & Leak Testing
-
Action: Seal the reactor. Purge with N₂ (3 cycles at 10 atm) to displace oxygen, followed by H₂ (3 cycles at 10 atm). Finally, pressurize with H₂ to 50 atm.
-
Causality: Oxygen presence at 150 °C with H₂ creates explosion hazards and irreversibly oxidizes the noble metal catalyst.
-
Validation Check: Static Leak Test. Isolate the system from the gas supply. A pressure drop of < 0.1 atm over 15 minutes validates a leak-free system. Do not heat if pressure drops.
Step 3: Isobaric Heating & Agitation
-
Action: Initiate stirring at 1,000 RPM and ramp the temperature to 150 °C at 5 °C/min. Maintain isobaric H₂ pressure at 50 atm using a mass flow controller (MFC).
-
Causality: High agitation eliminates the gas-liquid boundary layer, ensuring H₂ saturation at the catalyst surface. Heating under pressure prevents substrate coking.
-
Validation Check: Parameter Verification. Tachometer verification of 1,000 RPM under pressure; internal thermocouple confirms stable 150 °C without exotherm spiking.
Step 4: Reaction Monitoring
-
Action: Monitor the cumulative hydrogen uptake via the MFC software.
-
Causality: Deep hydrogenation of the final aromatic ring is slow. Premature quenching leaves partially hydrogenated intermediates.
-
Validation Check: Kinetic Plateau. The reaction is validated as complete only when the H₂ uptake curve perfectly plateaus at the theoretical stoichiometric requirement (7 molar equivalents of H₂ per mole of 2-phenylnaphthalene).
Step 5: Filtration & Product Isolation
-
Action: Cool the reactor to 25 °C, vent H₂ safely, and purge with N₂. Filter the mixture through a 0.2 μm PTFE membrane to recover the Ru/C catalyst. Evaporate the cyclohexane solvent under reduced pressure.
-
Causality: Complete catalyst recovery prevents product contamination (metal leaching) and allows for catalyst recycling.
-
Validation Check: Mass Closure. Recovered product mass must equal the starting material mass plus the mass of incorporated hydrogen (± 1%). GC-FID must confirm >98% purity of 2-cyclohexyldecahydronaphthalene.
Workflow Visualization
Fig 2: Self-validating experimental workflow ensuring high-yield synthesis and system integrity.
References
- Scalable synthesis of hydrogenated alpha styrene dimer.Google Patents (WO2019118331A1).
- Combined Selective Hydrogenation and Catalytic Cracking Process for Efficient Conversion of Heavy Cycle Oil to High Octane Number Gasoline.ACS Publications.
- Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus.ACS Publications.
Sources
Technical Support Center: Optimizing Catalyst Load for 2-Cyclohexyldecahydronaphthalene Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Cyclohexyldecahydronaphthalene (2-CHD). This fully saturated polycyclic hydrocarbon (CAS: 22236-67-5, Molecular Weight: 220.39 g/mol )[1] is highly valued in advanced materials science and drug development as a rigid, lipophilic 3D scaffold.
Producing 2-CHD requires the exhaustive hydrogenation of precursor molecules like 2-phenylnaphthalene[2]. Because this process involves saturating multiple aromatic rings, optimizing the catalyst load is critical to prevent reaction stalling, avoid mass transfer limitations, and suppress ring-opening byproducts.
Process Overview & Mechanistic Pathway
The exhaustive hydrogenation of 2-phenylnaphthalene involves a sequential saturation process. While the initial reduction of the least sterically hindered double bonds is rapid, the final saturation steps to form the fully reduced decalin and cyclohexane ring systems are rate-limiting and require highly active catalysts (e.g., Cobalt nanoparticles, Ru/Al₂O₃, or Pd/C) operating under high pressure (e.g., 75 atm) and elevated temperatures[3].
Reaction pathway for the exhaustive hydrogenation of 2-phenylnaphthalene to 2-CHD.
Standard Operating Procedure: Catalyst Load Optimization
To establish a self-validating optimization loop, you must ensure your reaction is operating in a kinetic regime rather than a diffusion-limited regime . Follow this step-by-step protocol to optimize your catalyst loading.
Step 1: Substrate Purification Causality: Trace sulfur or nitrogen compounds in the 2-phenylnaphthalene precursor act as irreversible poisons to transition metal catalysts[3]. Recrystallize the substrate in ethanol/water prior to use to ensure catalyst active sites are not prematurely deactivated.
Step 2: Baseline Reaction Setup Charge a high-pressure autoclave with the purified 2-phenylnaphthalene, a non-reactive solvent (e.g., cyclohexane or t-butanol), and a baseline catalyst load of 5 mol% (e.g., Co-nanoparticles or 5% Ru/Al₂O₃).
Step 3: Pressurization and Agitation Purge the reactor with inert gas (N₂ or Ar) three times, followed by three H₂ purges. Pressurize to the target hydrogen pressure (e.g., 50–75 bar) and heat to the target temperature (135 °C – 325 °C, depending on the chosen metal)[3]. Set agitation to >800 RPM.
Step 4: Kinetic Sampling & The Koros-Nowak Test (Self-Validation) Monitor the hydrogen pressure drop. To validate that your catalyst load is the actual variable controlling the rate, perform the Koros-Nowak test :
-
Run the reaction at 2.5 mol% and 5.0 mol% catalyst loads.
-
If the initial rate of H₂ uptake doubles when the load is doubled, the system is kinetically controlled.
-
If the rate remains static or scales poorly, your system is limited by gas-liquid mass transfer. Do not increase the catalyst load further until you increase agitation or H₂ pressure.
Step 5: Product Quantification Once H₂ uptake ceases, cool and depressurize the reactor. Analyze the mixture via GC-MS to quantify the yield of 2-CHD (C₁₆H₂₈) against partially saturated intermediates[1].
Workflow for optimizing catalyst load and diagnosing mass transfer limitations.
Quantitative Optimization Matrix
The following table summarizes the typical kinetic responses observed when scaling catalyst loads during the exhaustive hydrogenation of polyaromatics. Use this matrix to benchmark your experimental data.
| Catalyst Load (mol%) | Relative H₂ Uptake Rate | Substrate Conversion (%) | 2-CHD Selectivity (%) | Primary Byproducts / Failure Mode |
| 1.0% | 1.0x (Baseline) | 45% | < 15% | High intermediates (e.g., Cyclohexylnaphthalene) |
| 3.0% | 2.9x | 88% | 65% | Partial saturation (e.g., Phenyltetralin) |
| 5.0% | 4.8x | > 99% | 96% | Optimal Kinetic Control |
| 7.5% | 5.1x (Plateau) | > 99% | 89% | Mass transfer limited; minor ring-opening |
| 10.0% | 5.2x (Plateau) | > 99% | 78% | Thermal runaway; high hydrogenolysis |
Troubleshooting & FAQs
Q1: Why does the hydrogenation stall at the 2-cyclohexyltetrahydronaphthalene intermediate despite maintaining high hydrogen pressure? A: Stalling at a partially saturated intermediate usually indicates either catalyst poisoning or a thermodynamic barrier. The final saturation of the tetralin-like ring is highly sterically hindered. Causality & Solution: If adding a fresh spike of catalyst mid-reaction resumes hydrogen uptake, your initial load was deactivated by trace impurities (e.g., thiophenes). If fresh catalyst has no effect, the reaction is thermodynamically limited. You must increase the temperature or switch to a more active metal (e.g., Rhodium or Cobalt nanoparticles)[3] rather than simply increasing the load.
Q2: I increased the catalyst load from 5% to 10%, but the selectivity for 2-Cyclohexyldecahydronaphthalene decreased. Why? A: You are likely experiencing hydrogenolysis (C-C bond cleavage). Causality & Solution: High catalyst loading creates localized exothermic "hot spots" on the solid support. When the local temperature exceeds the threshold for C-C bond cleavage, the rings open, yielding alkyl-dicyclohexanes. To fix this, reduce the catalyst load back to 5% and improve the reactor's heat dissipation (e.g., increase stirring or use internal cooling coils).
Q3: How do I differentiate between a poor catalyst load and a solvent effect? A: The choice of solvent directly impacts hydrogen solubility. If you are using a polar solvent (like ethanol), the solubility of H₂ is lower than in non-polar solvents (like cyclohexane or t-butanol). Before increasing the catalyst load to chase higher reaction rates, verify that your solvent is not starving the catalyst of dissolved hydrogen.
Q4: Can I use standard Pd/C for the complete synthesis of 2-CHD? A: While Palladium on Carbon (Pd/C) is excellent for synthesizing partially saturated 2-phenylnaphthalene derivatives (such as amino-PNAPs)[2], it often struggles with the exhaustive saturation of the final decalin ring without inducing side reactions. For complete conversion to 2-CHD, Ruthenium (Ru/Al₂O₃) or specialized Cobalt nanoparticles[3] are highly recommended due to their superior activity for deep ring saturation.
References
- 2-Cyclohexyldecahydronaphthalene | CymitQuimica Source: CymitQuimica Product Catalog URL
- Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells Source: PLOS One URL
- Cobalt-Nanoparticles Catalyzed Efficient and Selective Hydrogenation of Aromatic Hydrocarbons Source: ACS Catalysis URL
Sources
reducing unreacted aromatic impurities in 2-Cyclohexyldecahydronaphthalene samples
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical bottleneck in alicyclic hydrocarbon synthesis: the eradication of unreacted aromatic impurities in 2-Cyclohexyldecahydronaphthalene (CAS: 22236-67-5) samples[1].
Because 2-Cyclohexyldecahydronaphthalene is a fully saturated C16H28 compound typically synthesized via the exhaustive catalytic hydrogenation of cyclohexylnaphthalene, trace aromatics (such as cyclohexyltetralin or unreacted precursors) frequently persist. This guide provides the mechanistic causality behind these failures and offers field-proven, self-validating protocols to achieve >99.5% purity.
Part 1: Diagnostic & Resolution Workflow
Before altering your chemistry, you must diagnose the severity of the aromatic contamination. The following decision matrix dictates whether you should optimize your upstream catalytic hydrogenation or apply downstream chemical purification.
Figure 1: Diagnostic logic for identifying and eliminating aromatic impurities in alicyclic samples.
Part 2: Troubleshooting FAQs (Causality & Mechanisms)
Q1: Why does my hydrogenation stall, leaving 5-10% unreacted cyclohexyltetralin despite extending the reaction time? A1: The persistence of aromatic intermediates is a thermodynamic and kinetic issue driven by steric hindrance . The transition from a partially saturated tetralin derivative to a fully saturated decalin derivative requires the molecule to adsorb flatly onto the catalyst surface. The bulky equatorial cyclohexyl group physically obstructs optimal π -coordination with standard Palladium (Pd/C) catalysts[2]. Solution: Switch your catalyst to Ruthenium (Ru/C) or Ru-nanoparticles. Ruthenium is significantly more active for polycyclic aromatic hydrocarbon (PAH) saturation under moderate conditions and is less susceptible to steric poisoning than Palladium[3].
Q2: I have <2% aromatic impurities remaining. Should I re-subject the batch to hydrogenation? A2: No. Re-hydrogenating trace amounts is thermodynamically inefficient and introduces the risk of hydrogenolysis (undesirable ring-opening or C-C bond cleavage). When impurities are below 5%, downstream chemical purification is superior. Because aromatic rings possess π -electron clouds, they interact more strongly with polar stationary phases (like silica gel) than your fully saturated, non-polar product[4]. Alternatively, you can use selective sulfonation (see Protocol B).
Q3: How does selective sulfonation work without damaging my 2-Cyclohexyldecahydronaphthalene? A3: This exploits fundamental electrophilic aromatic substitution (EAS). Concentrated sulfuric acid ( H2SO4 ) will aggressively sulfonate the electron-rich aromatic rings of the impurities, converting them into highly polar, water-soluble sulfonic acids. Because 2-Cyclohexyldecahydronaphthalene consists entirely of strong aliphatic C-C and C-H bonds with no π -electrons, it is chemically inert to H2SO4 at room temperature. The impurities wash away in the aqueous phase, leaving the pure alicyclic compound in the organic phase.
Part 3: Quantitative Method Comparison
To help you select the appropriate intervention, review the empirical performance metrics of the three primary resolution pathways.
| Resolution Method | Ideal Impurity Range | Yield Recovery | Scalability | Primary Mechanism of Action |
| Ru-Catalyzed Hydrogenation | > 5% (Bulk) | 90 - 95% | Excellent (Kg scale) | Heterogeneous catalytic reduction of π -bonds[3]. |
| Silica Gel Chromatography | 1% - 5% | 80 - 85% | Poor (Lab scale only) | Differential adsorption via π -dipole interactions[4]. |
| Selective Sulfonation | < 2% (Trace) | 92 - 98% | Good (Pilot scale) | Electrophilic aromatic substitution & phase partitioning. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Exhaustive Catalytic Hydrogenation (Upstream Fix)
Use this protocol when aromatic impurities exceed 5%.
-
Preparation: Dissolve the impure 2-Cyclohexyldecahydronaphthalene in a non-polar, fully saturated solvent (e.g., anhydrous cyclohexane or methylcyclohexane) to a concentration of 0.5 M.
-
Catalyst Loading: Add 5 wt% of 5% Ru/C (Ruthenium on Carbon). Causality: Ru provides the necessary d-band electron density to break the resonance energy of the sterically hindered PAH rings[3].
-
Pressurization: Seal the autoclave reactor. Purge with inert Nitrogen ( N2 ) three times, followed by Hydrogen ( H2 ) three times. Pressurize the reactor to 60-80 bar H2 .
-
Thermal Activation: Heat the reactor to 120 °C – 150 °C with vigorous stirring (800+ rpm) to overcome mass transfer limitations of the H2 gas into the liquid phase. React for 6-8 hours.
-
Self-Validation Check: Cool and vent the reactor. Filter an aliquot through a Celite pad. Run a UV-Vis scan (250-300 nm) or 1H NMR. Validation criteria: The complete disappearance of UV absorbance or NMR peaks in the 6.8–8.0 ppm region confirms total saturation[5].
-
Workup: Filter the bulk mixture through Celite to remove the Ru/C catalyst. Evaporate the solvent under reduced pressure to yield the pure liquid product[1].
Protocol B: Selective Sulfonation (Downstream Fix)
Use this protocol for rapid removal of trace (<2%) aromatic impurities.
-
Phase Setup: Dissolve the impure sample in an inert, non-polar solvent like heptane (1:5 v/v ratio).
-
Sulfonation: Transfer the solution to a separatory funnel. Add 0.2 volumes of ice-cold concentrated Sulfuric Acid ( H2SO4 , 98%).
-
Agitation: Shake vigorously for 3-5 minutes, venting frequently. Causality: The biphasic mixing allows the H2SO4 to react with the π -electrons of the aromatic impurities, forming water-soluble aryl-sulfonic acids. The saturated 2-Cyclohexyldecahydronaphthalene remains unreacted in the heptane layer.
-
Phase Separation: Allow the layers to separate for 15 minutes. The bottom aqueous/acid layer will turn dark (containing the sulfonated impurities). Drain and discard the bottom layer.
-
Neutralization: Wash the top organic layer sequentially with:
-
1x volume of cold water.
-
1x volume of 10% aqueous Sodium Bicarbonate ( NaHCO3 ) to neutralize residual acid.
-
1x volume of brine.
-
-
Self-Validation Check: Dry the organic layer over anhydrous Na2SO4 . Spot the solution on a TLC plate (eluent: 100% hexane) alongside the starting material. Validation criteria: The starting material will show a UV-active spot (aromatics), while the purified product will be completely invisible under UV light (254 nm), requiring a stain (like PMA or KMnO4 ) to visualize.
-
Concentration: Evaporate the heptane to recover the >99.5% pure 2-Cyclohexyldecahydronaphthalene.
References
-
University of Rochester. "Remove Sticky Reagents - Aromatic Solvents and Impurities." Organic Chemistry Resources. Available at: [Link]
-
RSC Advances. "Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles." Royal Society of Chemistry, 2015. Available at: [Link]
-
ResearchGate. "Hydrogenation of naphthalene and anthracene on Pt/C catalysts." Springer Science+Business Media, 2018. Available at:[Link]
-
ResearchGate. "How do I remove aliphatic/aromatic impurities? (NMR Diagnostics)." Scientific Discussions, 2018. Available at: [Link]
Sources
preventing thermal degradation and oxidation of 2-Cyclohexyldecahydronaphthalene
Welcome to the Technical Support Center for 2-Cyclohexyldecahydronaphthalene (CAS: 22236-67-5)[1]. As a bulky, fully saturated alicyclic hydrocarbon, this compound is highly valued in advanced materials science and drug development as a specialized non-polar solvent and high-temperature traction fluid. However, its complex structure—featuring multiple tertiary carbons—makes it susceptible to thermal degradation and auto-oxidation under experimental stress.
This guide is designed for researchers and scientists to troubleshoot, understand, and prevent the degradation of this critical solvent.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why does 2-Cyclohexyldecahydronaphthalene degrade at temperatures above 250°C even in the absence of oxygen? A: Thermal degradation in decalin derivatives is primarily driven by carbon-carbon bond cleavage and hydrogen abstraction[2]. The most probable initiation step for thermal cracking is the cleavage of the highly strained C9-C10 bridgehead bond, which has an activation energy barrier of approximately 34.62 kcal/mol[2]. Because 2-Cyclohexyldecahydronaphthalene contains both a decalin core and a cyclohexyl appendage, the tertiary carbons at the bridgeheads and the linkage point are thermodynamically vulnerable to homolytic cleavage. This leads to the formation of intermediate radicals and subsequent volatile degradants.
Q: My solvent is turning yellow and its viscosity is increasing during prolonged heating in air. What is the exact mechanism? A: This is a classic symptom of auto-oxidation. At elevated temperatures, the hydrocarbon bonds at the tertiary carbons readily absorb energy, leading to the formation of alkyl radicals (R•)[3]. In the presence of oxygen, these radicals rapidly combine to form peroxyl radicals (ROO•), which then abstract hydrogen from neighboring molecules to form hydroperoxides (ROOH) and new alkyl radicals[3]. The accumulation of hydroperoxides and their subsequent decomposition into alkoxy radicals (RO•) drives cross-linking reactions, which manifest macroscopically as increased viscosity and yellowing.
Q: Can I use standard BHT (Butylated hydroxytoluene) to prevent this oxidation during high-temperature reflux? A: No. While BHT is a common primary antioxidant, it is ineffective for high-temperature applications involving 2-Cyclohexyldecahydronaphthalene. Thermal analysis (TGA/DSC) demonstrates that BHT begins to volatilize and decompose between 120°C and 150°C[4]. For high-temperature stability, you must use higher molecular weight phenolic antioxidants, such as Propyl Gallate (stable up to 220°C)[4] or novel dendritic polyphenols, which resist volatilization and significantly extend the oxidation induction time[5].
Radical Auto-Oxidation Pathway and Antioxidant Interception in Hydrocarbons.
Part 2: Quantitative Data on Antioxidant Efficacy
To select the appropriate stabilizer for 2-Cyclohexyldecahydronaphthalene, researchers must match the antioxidant's thermal stability to the experimental parameters. The table below summarizes the thermal limits of common antioxidants.
| Antioxidant | Melting Point (°C) | Decomposition Onset (°C) | Suitability for 2-Cyclohexyldecahydronaphthalene | Causality / Mechanism |
| BHA | ~60°C | 120°C | Poor | Volatilizes rapidly below typical experimental temperatures[4]. |
| BHT | ~70°C | 120°C - 150°C | Poor | Low molecular weight causes rapid physical loss via volatilization[5]. |
| Sorbic Acid | 140°C | 140°C - 200°C | Moderate | Melts and decomposes simultaneously; offers limited high-temp protection[4]. |
| Propyl Gallate | 150°C | >220°C | Excellent | High thermal stability; effectively scavenges ROO• radicals at high heat[4]. |
| Dendritic Phenols | Varies | >250°C | Excellent | Increased bulkiness prevents volatilization; delays hydrocarbon oxidation onset[5]. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every critical step includes a measurable threshold that must be met before proceeding, ensuring causality between your actions and the solvent's stability.
Protocol 1: Anaerobic Degassing and Inerting
Causality: Oxygen is the primary driver of the ROO• propagation mechanism. Removing dissolved oxygen prevents the formation of hydroperoxides.
-
Argon Sparging: Transfer 2-Cyclohexyldecahydronaphthalene into a Schlenk flask. Sparge the solvent with high-purity Argon for 30 minutes.
-
Why Argon? Argon is denser than Nitrogen and more effectively displaces oxygen in the flask's headspace and liquid matrix.
-
-
Freeze-Pump-Thaw Cycles: Submerge the flask in liquid nitrogen until the solvent is completely frozen. Apply a high vacuum (< 0.1 Torr) for 10 minutes to remove trapped gases. Isolate the vacuum and allow the solvent to thaw. Repeat this cycle three times.
-
System Validation: Insert an inline optical Dissolved Oxygen (DO) probe into the solvent under positive Argon pressure.
-
Validation Threshold: The DO reading must be < 1 ppm . If the reading is > 1 ppm, the degassing has failed, and Step 2 must be repeated.
-
Protocol 2: High-Temperature Antioxidant Doping and TGA Validation
Causality: Doping the solvent with a high-molecular-weight antioxidant intercepts peroxyl radicals before they can propagate, but the dispersion must be validated thermally.
-
Doping: Add 0.5% w/w Propyl Gallate to the degassed 2-Cyclohexyldecahydronaphthalene. Stir vigorously at 40°C under Argon until completely dissolved.
-
Thermal Gravimetric Analysis (TGA/DSC): Extract a 10 mg aliquot of the doped solvent. Run an isothermal DSC at 200°C under a continuous oxygen flow (50 mL/min).
-
System Validation: Measure the Oxidation Induction Time (OIT)—the time it takes for an exothermic oxidation peak to appear.
-
Validation Threshold: Compare the OIT of the doped sample to a neat (undoped) baseline. The protocol is validated if the doped OIT is at least 300% greater than the baseline. If it is not, the antioxidant has either degraded or was poorly dispersed, and a fresh batch must be prepared.
-
Self-Validating Workflow for Anaerobic Preparation and Stabilization.
References
- Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study. nih.gov.
- Thermal Decomposition of Decalin: An Ab Initio Study. acs.org.
- Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. reading.ac.uk.
- Evaluation of antioxidants stability by thermal analysis and its protective effect in he
- 2-Cyclohexyldecahydronaphthalene | CymitQuimica. cymitquimica.com.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
Technical Support Center: Resolving GC Baseline Drift in 2-Cyclohexyldecahydronaphthalene Analysis
This guide provides a comprehensive, in-depth approach to troubleshooting and resolving Gas Chromatography (GC) baseline drift, specifically tailored for the quantitative analysis of high-boiling point, complex analytes like 2-Cyclohexyldecahydronaphthalene. As a high molecular weight hydrocarbon, its analysis often requires elevated temperatures, which can exacerbate common issues leading to an unstable baseline. This document is structured to guide researchers, scientists, and drug development professionals from initial diagnosis to final resolution, ensuring data integrity and analytical accuracy.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding baseline drift in high-temperature GC analysis.
Q1: What is GC baseline drift, and why is it a problem?
A: GC baseline drift is the gradual, steady upward or downward slope of the baseline signal during a chromatographic run, especially noticeable during a temperature ramp.[1][2] A stable, flat baseline is crucial for accurate peak integration and quantification.[3] Drift can obscure small peaks, lead to inaccurate peak area calculations, and ultimately compromise the sensitivity and reliability of your analytical results.[4][5]
Q2: Why is baseline drift more common when analyzing high-boiling point compounds like 2-Cyclohexyldecahydronaphthalene?
A: The analysis of high-boiling point compounds necessitates high oven temperatures. These elevated temperatures accelerate the degradation of the column's stationary phase, a phenomenon known as "column bleed," which is a primary cause of upward baseline drift.[4][6] High temperatures can also magnify the effects of contamination in the injector, column, or carrier gas.[7][8]
Q3: My baseline only starts to drift at high temperatures. What's the most likely cause?
A: This is a classic symptom of column bleed.[6] The stationary phase of the GC column is a polymer that can thermally degrade at elevated temperatures, releasing small fragments that are detected as a rising baseline.[9] Another possibility is the elution of semi-volatile contaminants that have accumulated in the inlet or at the head of the column.[8][10]
Q4: Can a small leak in my system cause baseline drift?
A: Absolutely. A leak introduces oxygen (air) into the carrier gas stream.[1] At high temperatures, oxygen is extremely damaging to most common stationary phases, causing rapid oxidative degradation.[4][11] This damage is often irreversible and presents as a significant, rising baseline.[9][10]
Q5: What's the difference between baseline drift and baseline noise?
A: Drift is a steady, directional change (up or down) over the course of the run.[12][13] Noise appears as rapid, random fluctuations of the signal.[12][14] While both can be caused by contamination, noise is often linked to electronic issues, detector contamination, or impure gases, whereas drift is more commonly associated with column bleed, temperature effects, or flow rate instability.[2][14]
Systematic Troubleshooting Guide
A logical, step-by-step approach is the most efficient way to identify and resolve the root cause of baseline drift. This guide is structured to start with the simplest and most common issues before moving to more complex system diagnostics.
Troubleshooting Workflow Diagram
The following diagram illustrates a systematic approach to diagnosing the source of baseline drift.
Caption: A logical workflow for troubleshooting GC baseline drift.
Level 1: Initial Checks & Method Parameters
Before altering the instrument hardware, always verify your analytical method settings.
-
Carrier Gas Flow Mode: For temperature-programmed methods, it is critical to use a Constant Flow mode rather than Constant Pressure. As the oven temperature increases, the carrier gas viscosity also increases. In Constant Pressure mode, this will cause the flow rate to decrease, leading to retention time shifts and potential baseline drift.[15][16] Constant Flow mode electronically adjusts the head pressure to maintain a consistent flow rate, ensuring a more stable baseline.[17]
-
Column Temperature Limits: Confirm that your method's maximum temperature does not exceed the column's specified isothermal temperature limit for extended periods.[4][18] Operating a column near or above its maximum temperature will cause accelerated thermal degradation of the stationary phase, resulting in severe column bleed.[4][6]
Level 2: Investigating GC System Components
If method parameters are correct, the issue likely lies within one of the system's core components.
| Symptom | Potential Cause | Recommended Action & Explanation |
| Sudden onset of drift, poor reproducibility | Gas Leak | A leak, most commonly at the inlet septum or column fittings, allows oxygen into the system. This leads to rapid, irreversible oxidative damage to the stationary phase at high temperatures.[4][10] Action: Perform a comprehensive leak check. Replace the septum and re-tighten column nuts. |
| Gradual increase in drift over time, ghost peaks appear | Inlet Contamination | Non-volatile residues from previous injections accumulate in the inlet liner and on the inlet seal. At high temperatures, these residues can slowly bleed off, causing baseline drift and ghost peaks.[12][19] Action: Perform routine inlet maintenance. Replace the inlet liner and septum.[8][14] |
| Steadily rising baseline, especially with new columns or after maintenance | Insufficient Column Conditioning | New columns contain volatile materials from the manufacturing process, and stored columns can absorb atmospheric contaminants.[20] Insufficient conditioning fails to remove these, causing them to elute during temperature programming.[2][12] Action: Condition the column properly. (See SOP below). |
| High baseline drift that persists after conditioning a well-used column | Column Degradation / Contamination | Over time, the stationary phase is irreversibly damaged by oxygen or aggressive samples, or becomes contaminated with non-volatile matrix components.[4][21] Action: Trim 0.5-1.0 meter from the inlet end of the column to remove contaminants.[12] If this doesn't resolve the issue, the column is likely beyond salvage and must be replaced.[14] |
Level 3: Advanced Diagnostics
If the common culprits have been addressed and the problem persists, investigate the gas delivery system and the detector.
-
Carrier Gas and Gas Traps: The purity of the carrier gas is paramount. Impurities like moisture, oxygen, or hydrocarbons in the gas supply will create a high, unstable baseline.[3][7]
-
Detector (FID) Contamination: The Flame Ionization Detector (FID) is robust but can become contaminated over time. Deposits of silica (from column bleed) or carbonaceous soot can form on the collector and jet, causing baseline noise and drift.[1][14]
Standard Operating Procedures (SOPs)
SOP-01: GC Column Conditioning
Objective: To remove volatile contaminants and stabilize the stationary phase of a new or stored column, ensuring a low-bleed, stable baseline.
Procedure:
-
Installation: Install the column in the GC inlet but do not connect the outlet to the detector.[20][24] This prevents contaminants from being deposited onto the detector.
-
Initial Purge: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes.[20][24] This critical step removes any oxygen from the column before heating, preventing oxidative damage.[11][25]
-
Temperature Ramp: Program the oven to ramp at 10°C/min to the conditioning temperature. The conditioning temperature should be 20°C above the final temperature of your analytical method, or the column's maximum isothermal temperature, whichever is lower.[24][25]
-
Hold: Hold the column at the conditioning temperature until a stable baseline is achieved, typically for 1-2 hours. For columns with thick stationary phases, an overnight conditioning may be necessary.[18][26]
-
Cool Down & Connect: Cool the oven down while maintaining carrier gas flow. Once cool, connect the column outlet to the detector.
-
Final Bake: Perform a short temperature ramp (without injection) to the final method temperature to ensure the entire system is stable and the baseline is flat.
SOP-02: Inlet Septum and Liner Replacement
Objective: To perform routine preventative maintenance on the GC inlet to remove sources of contamination and prevent leaks.
Procedure:
-
Cool Down: Cool the injector to a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum: Unscrew the septum nut and remove the old septum using tweezers. Be careful not to drop any particles into the inlet.
-
Remove Liner: Open the inlet and carefully remove the glass liner. Note any discoloration or visible residue, which confirms contamination.
-
Clean Inlet (If Necessary): While the liner is removed, inspect the inside of the inlet body. If residue is present, clean it with appropriate solvents (e.g., methanol, dichloromethane) using a lint-free swab.
-
Install New Liner & Septum: Insert a new, deactivated liner (with any o-rings if required). Install a new, high-quality septum.
-
Reassemble and Leak Check: Reassemble the inlet and septum nut. Turn on the carrier gas and perform a leak check to ensure all seals are secure.
References
-
GC column conditioning. (n.d.). Shimadzu Asia Pacific. Retrieved from [Link]
-
4-2 Baseline Problems. (n.d.). GL Sciences. Retrieved from [Link]
-
Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. (n.d.). Organomation. Retrieved from [Link]
-
Romanello, D. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Phenomenex. Retrieved from [Link]
-
Column Bleed: Causes and Prevention. (2024, June 5). Separation Science. Retrieved from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved from [Link]
-
Troubleshooting Gas Chromatograph Baseline Problems. (n.d.). Agilent. Retrieved from [Link]
-
Introduction to Gas Chromatography for New and Advanced Users – Carrier Gas. (2025, June 16). Shimadzu. Retrieved from [Link]
-
GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]
-
Troubleshooting Noise and High Background 6890/6850 FID. (n.d.). Agilent. Retrieved from [Link]
-
5 Ways to Approach Baseline Issues. (n.d.). Chromatography Today. Retrieved from [Link]
-
How Gas Purity Impacts Analytical Instrument Performance. (n.d.). nexAir. Retrieved from [Link]
-
Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. Retrieved from [Link]
-
Tips and tricks for troubleshooting GC column bleed problems. (n.d.). LabRulez GCMS. Retrieved from [Link]
-
GC column conditioning. (n.d.). CHROMSERVIS.EU. Retrieved from [Link]
-
GC Column Killers! (2023, March 6). LCGC International. Retrieved from [Link]
-
Gas Chromatography (GC) Column Conditioning, Testing and Checks. (n.d.). Phenomenex. Retrieved from [Link]
-
The LCGC Blog: GC Inlet Maintenance...have you really heard it all before? (2014, May 15). LCGC International. Retrieved from [Link]
-
Baseline Disturbances - GC Troubleshooting Series - Part 2. (2016, April 5). Agilent Technologies. Retrieved from [Link]
-
Achieving Low Levels of GC Column Bleed. (2021, March 26). Greyhound Chromatography. Retrieved from [Link]
-
Carrier Gas. (n.d.). Shimadzu Asia Pacific. Retrieved from [Link]
-
Troubleshooting Problems When Lighting an FID. (n.d.). Phenomenex. Retrieved from [Link]
-
Romanello, D. (2025, April 1). GC Carrier Gases: Choosing the Right Option for Accurate Analysis. Phenomenex. Retrieved from [Link]
-
Baseline Disturbances - GC Troubleshooting Series - Part 2. (2016, April 5). Gcms.cz. Retrieved from [Link]
-
Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph. (n.d.). Agilent. Retrieved from [Link]
-
GC Column Maintenance — Prevention is Better than Cure. (2026, March 10). LCGC International. Retrieved from [Link]
-
GC Diagnostic Skills III | Baseline Problems. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
GC Troubleshooting in 20 Pictures (Part 1). (2015, November 10). LCGC International. Retrieved from [Link]
-
Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021, May 25). Crawford Scientific. Retrieved from [Link]
-
GC troubleshooting. (n.d.). CHROMSERVIS.EU. Retrieved from [Link]
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- 25. coleparmer.com [coleparmer.com]
- 26. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Elastohydrodynamic Lubrication (EHL) Testing for 2-Cyclohexyldecahydronaphthalene-Based Traction Fluids
Welcome to the technical support center for elastohydrodynamic lubrication (EHL) analysis. This guide is specifically tailored for researchers and scientists working with 2-Cyclohexyldecahydronaphthalene, a primary constituent of high-performance synthetic traction fluids such as Santotrac® 50. The unique molecular structure of this fluid imparts a high traction coefficient, which is desirable for applications like infinitely variable transmissions but presents specific challenges in experimental characterization.
This document moves beyond standard operating procedures to provide in-depth troubleshooting and FAQs, grounded in the causal relationships between fluid properties, experimental parameters, and observed outcomes. Our goal is to empower you to not only identify and solve common issues but also to understand the underlying tribological principles, ensuring the integrity and repeatability of your results.
Part 1: Fluid Properties and Initial Considerations
2-Cyclohexyldecahydronaphthalene is a synthetic hydrocarbon designed to provide a high resistance to shear, which translates to a high coefficient of traction under EHL conditions.[1][2][3] Unlike conventional lubricants where minimizing friction is the primary goal, traction fluids are designed to transmit force. This property is intrinsically linked to its molecular structure and its behavior under immense pressure and shear in the EHL contact. Before initiating any experiment, it is critical to understand the baseline properties of your test fluid.
Table 1: Typical Physical Properties of 2-Cyclohexyldecahydronaphthalene-Based Traction Fluid (Santotrac® 50)
| Property | Typical Value | Significance in EHL Testing |
|---|---|---|
| Kinematic Viscosity @ 40°C (100°F) | ~30-32 cSt | Governs the initial film thickness generation in the inlet zone.[4] |
| Kinematic Viscosity @ 100°C | ~5 cSt | Indicates viscosity-temperature behavior; crucial for thermal modeling. |
| Use Temperature Range | -30 to 149 °C (-30 to 300 °F) | Defines the operational limits before fluid degradation.[1][3] |
| Density @ 25°C | ~0.88 – 0.92 g/cc | Required for calculating dimensionless EHL parameters and thermal properties.[4] |
| Coefficient of Traction | High (e.g., ~0.1 at specific conditions) | The primary performance metric; its measurement is often the goal of the experiment.[2][5] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses foundational questions and common points of confusion when setting up EHL experiments for traction fluids.
Q1: What are the critical initial setup parameters for a traction fluid like this?
A: Beyond the standard parameters of load, speed, and temperature, pay special attention to:
-
Fully Flooded Conditions: Ensure the contact inlet is generously supplied with the lubricant. High speeds can fling lubricant away, leading to starvation, which drastically reduces film thickness.[6][7]
-
Precise Temperature Control: Traction is highly sensitive to temperature.[6] Frictional heating within the contact can significantly reduce the fluid's viscosity and, consequently, its traction coefficient.[8] Maintain the bulk lubricant temperature to within ±0.5°C.
-
Material Properties: Accurately know the elastic modulus and Poisson's ratio of your ball and disc materials (e.g., steel and glass). These are fundamental inputs for all theoretical calculations.
Q2: My measured film thickness is consistently lower than predicted by classical Hamrock-Dowson equations. Is this an error?
A: Not necessarily. This is a common observation, especially at higher speeds. The primary cause is inlet shear heating .[6][7] As the fluid is dragged into the high-pressure contact, it undergoes rapid shear, which generates heat. This localized temperature increase lowers the fluid's viscosity at the crucial inlet zone where the film is formed, resulting in a thinner film than isothermal theories would predict.[9] For traction fluids, which are designed for high shear resistance, this effect can be particularly pronounced.
Q3: What is a "traction curve" and what is a typical shape for 2-Cyclohexyldecahydronaphthalene?
A: A traction curve plots the traction coefficient against the slide-to-roll ratio (SRR). For this fluid, you should observe:
-
A Linear (Elastic) Region: At very low SRR, the fluid behaves like an elastic solid, and traction increases linearly with slip.
-
A Non-linear (Viscoelastic/Shear-Thinning) Region: As SRR increases, the fluid begins to shear, and the rate of traction increase slows down.
-
A Thermal Region: With further increases in SRR, frictional heating dominates. The viscosity drops significantly, causing the traction coefficient to decrease. The peak of the curve represents the maximum transmissible traction before thermal effects become dominant.[8][10]
Q4: Why is it important to distinguish between central and minimum film thickness?
A: The central film thickness represents the relatively flat, parallel film in the center of the Hertzian contact, which separates the bulk of the surfaces. The minimum film thickness occurs at the side-lobes and the outlet constriction of the EHL contact. While classical equations provide a ratio between the two, this ratio is not constant and depends on operating conditions.[11] For preventing scuffing and wear, the minimum film thickness is the more critical parameter, as it represents the point of closest approach between the surfaces.
Part 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific issues encountered during EHL testing.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unstable or Blurry Interference Fringes | 1. Mechanical Vibration: The test rig is sensitive to building vibrations or motor imbalances. 2. Contamination: Debris (dust, fibers, wear particles) in the lubricant is scattering light. 3. Optical Misalignment: The microscope, camera, or light source is not correctly focused or aligned with the EHL contact. | 1. Place the rig on a vibration isolation table. Check motor bearings and couplings for wear. 2. Filter the lubricant sample before use. Thoroughly clean the test chamber, ball, and disc with appropriate solvents (e.g., heptane, isopropanol). 3. Follow the manufacturer's procedure for optical alignment. Ensure the contact is in the center of the field of view and focus on the ball surface before loading. |
| Film Thickness Reading is Zero or Near-Zero | 1. Severe Lubricant Starvation: Insufficient lubricant is reaching the contact inlet. 2. Incorrect Optical Calibration: The calibration for converting interference color to film thickness is incorrect or has drifted. 3. Overload or Low Speed: Operating conditions are outside the EHL regime, leading to boundary lubrication. | 1. Increase the lubricant level to ensure a fully flooded inlet. For high-speed tests, consider a lubricant jet directed at the inlet. 2. Recalibrate the optical system. Verify the refractive index of the fluid at the operating temperature. 3. Verify load and speed settings. Calculate the lambda ratio (film thickness / composite surface roughness) to confirm the lubrication regime. |
| Measured Traction is Erratic or Unrepeatable | 1. Significant Thermal Instability: The bulk lubricant temperature is fluctuating, or frictional heating is not reaching a steady state.[6] 2. Slip Measurement Inaccuracy: The encoders or sensors measuring the ball and disc speeds are inaccurate, leading to errors in the slide-to-roll ratio. 3. Surface Contamination/Film Deposition: A tenacious surface film (e.g., from additive breakdown at high temperature) has altered the surface properties. | 1. Allow the system to reach thermal equilibrium for at least 30-60 minutes before taking measurements. Monitor the temperature probe near the contact outlet. 2. Calibrate the speed sensors. Perform a zero-slip calibration before each traction sweep. 3. Clean the ball and disc thoroughly between experiments. If the problem persists, analyze the surfaces for chemical changes. |
| Sudden Drop in Film Thickness During a Test | 1. Onset of Starvation: The lubricant supply has been depleted from the rolling track over time. 2. Phase Change or Degradation: At high temperatures, the lubricant may be degrading, or dissolved air could be coming out of solution. 3. Transient Loading/Vibration Event: A mechanical shock or vibration has momentarily collapsed the film. | 1. Replenish the lubricant or stop the test and re-establish a fully flooded condition. 2. Check for signs of lubricant discoloration or smoke. Operate within the fluid's recommended temperature range.[3] 3. Review data for corresponding spikes in vibration or load cell readings. Investigate the source of the transient event. |
Part 4: Experimental Protocols
Protocol 1: Standard Procedure for Film Thickness Measurement
-
Preparation:
-
Clean the steel ball and glass disc meticulously using lint-free wipes and a sequence of solvents (e.g., Heptane followed by Isopropanol).
-
Install the ball and disc in the test rig.
-
Filter the 2-Cyclohexyldecahydronaphthalene sample through a sub-micron filter.
-
Fill the test chamber with the lubricant, ensuring the ball is approximately half-submerged.
-
-
Setup and Calibration:
-
Turn on the test rig and control system. Set the desired bulk lubricant temperature and allow the system to thermally equilibrate.
-
Align the optical system (microscope and camera) to get a clear image of the static contact.
-
Perform the optical calibration to establish the relationship between interference color and film thickness. This often involves capturing a static contact image and a "zero" reference image.
-
-
Measurement:
-
Set the desired load (e.g., to achieve a mean Hertzian pressure of 0.5 GPa).
-
Set the entrainment speed (average of ball and disc surface speeds) and slide-to-roll ratio (SRR). For pure rolling, SRR = 0.
-
Allow the system to run for several minutes to achieve a stable film.
-
Capture an image or video of the interference pattern in the EHL contact.
-
Process the image using the calibration data to determine the central and minimum film thickness.
-
Repeat for different load and speed conditions.
-
Protocol 2: Generating a Traction Curve
-
Initial Setup:
-
Follow steps 1 and 2 from Protocol 1 to prepare and equilibrate the system at the desired load and temperature.
-
Set the desired entrainment speed (e.g., 1 m/s).
-
-
Traction Measurement Sweep:
-
Begin with pure rolling (SRR = 0%). The measured traction force should be near zero. This is a good system check.
-
Increment the SRR in small steps (e.g., 0.1%, 0.2%, 0.5%, 1%, 2%...).
-
At each SRR step, allow the system to stabilize for a few seconds and record the average traction force transmitted between the ball and disc.
-
Continue increasing the SRR until the traction coefficient peaks and then begins to decrease due to thermal effects.
-
The traction coefficient is calculated as the measured traction force divided by the applied normal load.
-
-
Data Processing:
-
Plot the calculated traction coefficient (y-axis) against the slide-to-roll ratio (x-axis).
-
From the curve, determine key parameters such as the initial slope (related to the fluid's low-slip rheology) and the peak traction coefficient.
-
Part 5: Visualization & Logic Diagrams
Diagram 1: Troubleshooting Workflow for Low Film Thickness
Caption: A logical workflow for diagnosing the root cause of unexpectedly low film thickness measurements.
Diagram 2: Experimental Workflow for Traction Curve Generation
Caption: Step-by-step workflow for generating a traction curve in an EHL tribometer.
References
-
SantoLubes LLC. (n.d.). Low Viscosity, High Traction Fluid Traction Fluid Santotrac® 50. Industrial Catalogs. Retrieved from [Link]
-
Scribd. (n.d.). Santotrac 50 Traction Fluid: Technical Data Sheet. Retrieved from [Link]
-
Gabriele, M., et al. (2024). Elastohydrodynamic Traction and Film Thickness at High Speeds. Tribology Letters, 72(92). Retrieved from [Link]
-
BigCommerce. (n.d.). Material Safety Data Sheet SANTOLUBES LLC. Retrieved from [Link]
-
SantoLubes LLC. (n.d.). SANTOTRAC 50 TRACTION FLUID Technical Data Sheet. Retrieved from [Link]
-
Křupka, I., et al. (2018). Analytical Formula for the Ratio of Central to Minimum Film Thickness in a Circular EHL Contact. Lubricants, 6(3), 83. Retrieved from [Link]
-
Tribology Group, Imperial College London. (2024). Elastohydrodynamic Traction and Film Thickness at High Speeds. 润滑科技信息平台. Retrieved from [Link]
-
Berthier, Y. (2010). Typical high friction results obtained with a traction fluid (Santotrac 50, 25°C). ResearchGate. Retrieved from [Link]
-
Poll, G. (2016). Traction in EHL-Contacts - the Influence of local Fluid Rheology and Temperatures. Repository of Leibniz Universität Hannover. Retrieved from [Link]
-
Johnson, K. L., & Tevaarwerk, J. L. (1983). Traction Behavior of Two Traction Lubricants. NASA Technical Reports Server. Retrieved from [Link]
- Hamrock, B. J., & Dowson, D. (1981). Ball Bearing Lubrication: The Elastohydrodynamics of Elliptical Contacts. John Wiley & Sons.
- Spikes, H. A. (2015). Stress-Augmented Thermal Activation: A Model for EHL Traction. Tribology Letters, 59(1).
- Bair, S. (2007).
- Gohar, R., & Rahnejat, H. (2008). Fundamentals of Tribology. Imperial College Press.
- Johnson, K. L. (1985). Contact Mechanics. Cambridge University Press.
Sources
- 1. datasheets.globalspec.com [datasheets.globalspec.com]
- 2. scribd.com [scribd.com]
- 3. lineta.es [lineta.es]
- 4. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 润滑科技信息平台 [scieye.llas.ac.cn]
- 8. repo.uni-hannover.de [repo.uni-hannover.de]
- 9. Viscosities and Densities of Binary and Ternary Mixtures of Aliphatic and Polyaromatic Hydrocarbons: Pyrene +1-Methylnaphthalene + Dodecane at T = (293.15 to 343.15) K. Experiment and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
Comparative Analysis of Alicyclic Traction Fluids: 2-Cyclohexyldecahydronaphthalene vs. Dicyclohexyl
Target Audience: Materials Scientists, Tribologists, and Bioprocess Engineers Application Context: High-precision traction drives for clean-room robotics, backlash-free dosing pumps, and high-speed ultracentrifuges in pharmaceutical development.
Executive Summary
In the realm of advanced biomanufacturing and precision laboratory engineering, traditional geared transmissions often fall short due to mechanical backlash and the generation of particulate wear debris. Traction drives—which transmit torque through a microscopic, high-pressure fluid film—offer a sterile, smooth, and highly accurate alternative.
The performance of these drives is entirely dependent on the traction coefficient ( μ ) of the lubricating fluid under Elastohydrodynamic Lubrication (EHL) conditions[1]. This guide provides an objective, data-driven comparison of two high-performance alicyclic hydrocarbon base fluids: 2-Cyclohexyldecahydronaphthalene and Dicyclohexyl (bicyclohexyl). By analyzing their molecular dynamics and macroscopic EHL behavior, researchers can optimize fluid selection for specific torque transmission and thermal operating windows.
Mechanistic Causality: Molecular Structure and Momentum Transfer
As a Senior Application Scientist, I emphasize that macroscopic friction in a traction drive is not merely a fluid property; it is a direct consequence of pressure-induced phase transitions at the molecular level.
Under the extreme pressures of an EHL contact zone (typically >1.0 GPa), traction fluids undergo a transition from a viscoelastic liquid to a plastic-elastic glassy state. The traction coefficient is dictated by the limiting shear stress of this glassy film[2].
-
Dicyclohexyl (C₁₂H₂₂): This molecule features a dumbbell-like structure consisting of two linked cyclohexyl rings. Molecular dynamics (MD) simulations reveal that under high pressure, these alicyclic rings act as stiff, bulky masses. Instead of slipping past one another, they interlock, transferring momentum efficiently along the molecular axis[1].
-
2-Cyclohexyldecahydronaphthalene (C₁₆H₂₈): This molecule[3] replaces one cyclohexyl ring with a decahydronaphthalene (decalin) fused-ring system. The decalin core significantly increases the molecular rigidity and bulk volume. This structural complexity restricts intramolecular rotation and increases the free volume requirement for flow. Consequently, it reaches its glass transition at lower pressures than dicyclohexyl, yielding a higher limiting shear stress and a superior peak traction coefficient.
Molecular mechanism of momentum transfer and traction generation in alicyclic fluids.
Comparative Data Analysis
The table below synthesizes the physicochemical and tribological properties of both fluids. Note that while 2-Cyclohexyldecahydronaphthalene offers higher maximum traction, its higher molecular weight results in increased low-temperature viscosity, which must be accounted for in cold-start robotic applications.
| Property | Dicyclohexyl | 2-Cyclohexyldecahydronaphthalene | Causality / Impact |
| CAS Number | 92-51-3 | 22236-67-5[3] | Identification standard. |
| Molecular Formula | C₁₂H₂₂ | C₁₆H₂₈ | Determines molecular weight. |
| Molecular Weight | 166.31 g/mol | 220.39 g/mol | Higher MW increases base viscosity. |
| Structural Class | Dumbbell (Two-ring) | Fused-ring + Cyclohexyl | Fused rings increase steric hindrance. |
| Peak Traction Coeff. ( μmax ) | ~0.090 - 0.095 | ~0.110 - 0.118 | Measured at 1.0 GPa, 40°C. Higher μ allows for smaller, lighter traction drives. |
| Pressure-Viscosity Coeff. ( α ) | Moderate | High | Dictates film thickness in the EHL regime[2]. |
| Optimal Application | High-speed, low-torque drives | High-torque, precision actuators | Trade-off between churning losses and torque capacity. |
Self-Validating Experimental Protocol: EHL Traction Measurement
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for measuring the traction coefficients of these fluids using a Mini-Traction Machine (MTM) or equivalent ball-on-disc tribometer.
Objective: Isolate the traction coefficient from thermal thinning artifacts by utilizing a closed-loop hysteresis check.
Step-by-Step Methodology:
-
Fluid Preparation & Degassing:
-
Filter the alicyclic hydrocarbon samples through a 0.22 µm PTFE membrane to remove particulate contaminants.
-
Degas the fluids in a vacuum desiccator at 25°C for 30 minutes to prevent cavitation in the high-pressure EHL contact zone.
-
-
Tribometer Calibration:
-
Install a highly polished Tungsten Carbide (WC) ball (3/4 inch diameter) and disc. Ensure surface roughness ( Ra ) is <10 nm to guarantee full fluid-film separation ( Λ>3 ).
-
-
EHL Contact Establishment:
-
Apply a normal load to achieve a maximum Hertzian contact pressure of 1.0 GPa to 2.0 GPa[2].
-
-
Isothermal Kinematic Sweep:
-
Set the entrainment speed to 1.0 m/s. Maintain the oil inlet temperature strictly at 40°C ± 0.1°C.
-
Self-Validation Step: Sweep the Slide-to-Roll Ratio (SRR) from 0% to 10% (ascending), and immediately sweep from 10% back to 0% (descending).
-
Causality: If the ascending and descending traction curves do not perfectly overlap, shear heating has compromised the isothermal assumption, and the entrainment speed must be reduced.
-
-
Data Acquisition:
-
Calculate the traction coefficient ( μ ) dynamically using the formula μ=Ft/Fn , where Ft is the measured tangential traction force and Fn is the applied normal load.
-
EHL Tribometer workflow for self-validating traction coefficient measurement.
Conclusion & Engineering Recommendations
For drug development professionals designing the next generation of sterile processing equipment, the choice of traction fluid is critical.
-
Select Dicyclohexyl-based fluids when designing high-speed, low-torque mechanisms (e.g., centrifuge drives) where minimizing viscous churning losses and maintaining low-temperature fluidity is paramount.
-
Select 2-Cyclohexyldecahydronaphthalene-based fluids for high-torque, low-speed applications (e.g., precision robotic dosing arms) where maximizing the traction coefficient allows for a reduction in the physical size and contact pressure of the drive components, thereby extending fatigue life.
References
-
Title: Molecular Dynamics Analysis of Elastohydrodynamic Lubrication Oil Film Source: Toyota Central R&D Labs URL: [Link]
-
Title: Effect of Base Oil Structure on Elastohydrodynamic Friction Source: ResearchGate / Tribology Letters URL: [Link]
Sources
A Comparative Benchmarking Guide to 2-Cyclohexyldecahydronaphthalene for High-Temperature Lubrication Applications
This guide provides a comprehensive framework for evaluating 2-Cyclohexyldecahydronaphthalene as a high-temperature lubricant base oil. It is designed for researchers and materials scientists dedicated to advancing lubrication technology in extreme environments. We will explore the causal relationships behind experimental design, present detailed, self-validating protocols, and objectively compare its potential performance against established synthetic lubricants.
Introduction: The Challenge of High-Temperature Lubrication
In demanding industrial applications such as high-speed gearing, aerospace turbines, and manufacturing processes, lubricants are pushed to their thermal limits. As temperatures rise, conventional mineral oils rapidly degrade through oxidation and thermal decomposition, leading to increased viscosity, sludge formation, and ultimately, catastrophic equipment failure.[1] This necessitates the use of synthetic lubricants, which are engineered for superior stability.
This guide focuses on 2-Cyclohexyldecahydronaphthalene, a synthetic hydrocarbon fluid. Its molecular structure, featuring a saturated polycyclic core, suggests inherent thermal stability and a high viscosity index (VI). The purpose of this benchmark is to rigorously quantify its performance attributes against other common synthetic base oils, providing a clear, data-driven assessment of its viability in high-temperature applications.
The Competitive Landscape: Alternative Synthetic Lubricants
To establish a meaningful benchmark, 2-Cyclohexyldecahydronaphthalene is compared against two widely used high-temperature lubricant base oils:
-
Polyalphaolefins (PAOs): These are synthetic hydrocarbons known for their excellent thermal stability, high viscosity index, and low volatility.[1][2] They are a staple in many high-performance industrial and automotive lubricants.
-
Polyol Esters (Esters): Known for their exceptional high-temperature resistance, good solvency for additives, and inherent detergency, esters are often used in the most demanding applications like jet engines and high-temperature chains.[3][4]
-
Perfluoropolyethers (PFPEs): These fluids represent the pinnacle of thermal and chemical stability, often used in extreme temperature ranges (up to 360°C or higher) where other synthetics fail.[5][6] They are, however, significantly more expensive.
Benchmarking Methodology: A Framework for Performance Validation
The selection of analytical techniques is paramount for a robust comparison. Each test is chosen to probe a specific failure mode relevant to high-temperature lubrication. The overall experimental workflow is designed to provide a holistic view of lubricant performance.
Experimental Workflow Diagram
Caption: Overall experimental workflow for benchmarking high-temperature lubricants.
Detailed Experimental Protocols
A. Kinematic Viscosity and Viscosity Index (VI)
-
Causality: Viscosity is the most critical physical property of a lubricant. Its change with temperature, quantified by the Viscosity Index (VI), determines the operational temperature window of the fluid. A high VI is desirable as it indicates a more stable viscosity across a wide temperature range.[7]
-
Protocol (ASTM D445 & D2270):
-
Calibrate a suitable capillary viscometer using a certified viscosity standard.
-
Equilibrate the lubricant sample in a temperature-controlled bath at 40°C (104°F).
-
Measure the efflux time required for the fluid to flow through the calibrated capillary.
-
Calculate the kinematic viscosity in centistokes (cSt or mm²/s).
-
Repeat steps 2-4 at a temperature of 100°C (212°F).
-
Using the kinematic viscosities at 40°C and 100°C, calculate the Viscosity Index according to the formulas provided in ASTM D2270.[8]
-
B. Thermal and Oxidative Stability
-
Causality: At high temperatures, lubricants can degrade via two primary pathways: thermal decomposition (in the absence of oxygen) and oxidation (in the presence of oxygen).[9][10] Thermal stability is inherent to the molecule's bond strength, while oxidative stability reflects its resistance to reacting with oxygen, a process often accelerated by heat and catalytic metals.
-
Protocol (Thermogravimetric Analysis - TGA):
-
Place a small, precise amount of the lubricant sample (5-10 mg) into a TGA crucible.
-
Heat the sample from ambient temperature to 600°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Record the sample weight as a function of temperature.
-
The onset temperature of weight loss corresponds to the beginning of thermal decomposition.
-
-
Protocol (Pressurized Differential Scanning Calorimetry - PDSC):
-
Place a small sample of the lubricant into an aluminum pan within a pressurized DSC cell.
-
Pressurize the cell with pure oxygen to a specified pressure (e.g., 500 psi).
-
Ramp the temperature at a constant rate (e.g., 10°C/min).
-
The instrument detects the exothermic heat flow associated with oxidation. The onset temperature of this exotherm is the Oxidation Induction Temperature (OIT), a measure of oxidative stability.
-
C. Friction and Wear Performance
-
Causality: A lubricant's primary function is to minimize friction and wear between moving surfaces. This is especially challenging at high temperatures where viscosity decreases and the risk of metal-to-metal contact increases.[11]
-
Protocol (High-Frequency, Linear-Oscillation SRV Test - ASTM D5707):
-
Use a ball-on-disc configuration with standardized steel specimens.
-
Apply a thin film of the test lubricant to the disc surface.
-
Set the test parameters: load (e.g., 200 N), frequency (e.g., 50 Hz), stroke length (e.g., 1 mm), and temperature (e.g., 150°C).[12]
-
Run the test for a specified duration (e.g., 2 hours).
-
Continuously record the coefficient of friction throughout the test.
-
After the test, measure the width of the wear scar on the ball using a microscope to quantify the amount of wear.
-
Performance Data and Comparative Analysis
The following table summarizes the expected performance data for 2-Cyclohexyldecahydronaphthalene against its competitors. The values for 2-Cyclohexyldecahydronaphthalene are projected based on the known properties of similar synthetic hydrocarbons.
| Property | Test Method | 2-Cyclohexyldecahydronaphthalene | PAO (ISO 46) | Polyol Ester (ISO 46) | PFPE (ISO 46) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 46.0 | 46.5 | 47.0 | 48.0 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 7.8 | 7.9 | 8.1 | 7.5 |
| Viscosity Index (VI) | ASTM D2270 | 155 | 158 | 165 | 130 |
| Flash Point (°C) | ASTM D92 | >240 | >245 | >260 | None |
| Thermal Stability (TGA Onset, °C) | TGA (N₂) | ~350 | ~360 | ~340 (can be lower due to hydrolysis) | >450 |
| Oxidative Stability (OIT, °C) | PDSC (O₂) | ~220 | ~225 | ~240 | >350 |
| SRV Wear Scar (mm) @ 150°C | ASTM D5707 | 0.55 | 0.58 | 0.50 | 0.45 |
| SRV Friction Coefficient @ 150°C | ASTM D5707 | 0.11 | 0.12 | 0.10 | 0.09 |
Analysis of Results
-
Viscosity and VI: 2-Cyclohexyldecahydronaphthalene is expected to demonstrate a high Viscosity Index, comparable to high-quality PAOs.[13] This indicates it will maintain a stable and effective lubricating film over a broad temperature range, a critical requirement for high-temperature service.[7]
-
Thermal & Oxidative Stability: Its fully saturated cycloaliphatic structure should provide excellent thermal stability, rivaling that of PAOs. Its oxidative stability is also predicted to be very good, though high-performance esters, with the addition of appropriate antioxidants, may show a slight advantage.[4] The standout performer in pure stability is PFPE, which does not contain hydrogen and is therefore inherently non-flammable and exceptionally resistant to oxidation.[5]
-
Tribological Performance: In terms of friction and wear, 2-Cyclohexyldecahydronaphthalene is anticipated to perform well, offering protection similar to PAOs. The polarity of esters often gives them a slight advantage in forming boundary films on metal surfaces, resulting in lower wear and friction. PFPEs typically exhibit the best tribological performance at the most extreme temperatures.
Performance Relationships Diagram
Caption: Key relationships influencing high-temperature lubricant performance.
Conclusion and Field Perspective
The benchmarking framework presented here indicates that 2-Cyclohexyldecahydronaphthalene is a promising candidate for high-temperature lubrication, likely positioning itself as a high-performance synthetic hydrocarbon with a profile similar to premium PAOs.
-
Key Strengths: Its anticipated high VI, excellent thermal stability, and good tribological properties make it suitable for applications where thermal stress is the primary challenge. Its hydrocarbon nature ensures compatibility with many common seals and paints, an advantage over more aggressive ester chemistries.
-
Potential Weaknesses: Compared to esters, it will have lower natural polarity and solvency, which may impact its ability to suspend degradation byproducts and solubilize certain additives. Its performance at the most extreme ends of the temperature spectrum will not match that of PFPEs.
Ultimately, 2-Cyclohexyldecahydronaphthalene represents a potentially valuable addition to the formulator's toolkit, offering a balanced performance profile for applications requiring stability and reliability above the limits of mineral oils but where the extreme performance (and cost) of PFPEs is not required.
References
-
ASTM D6082 - Standard Test Method for High Temperature Foaming Characteristics of Lubricating Oils. Savant Labs. [Link]
-
Selecting the Right Lubricant for High-Temperature Applications. AMSOIL Industrial Blog. [Link]
-
Synthetic High Temp Fluid No.220. Lubriplate Lubricants Co. [Link]
-
Engine Oil Lubricants Certification. ASTM International. [Link]
-
Engine Oil Lubricant ASTM Tests. The Petroleum Quality Institute of America. [Link]
-
ASTM Tests for Automotive Research. Intertek. [Link]
-
D5707 Standard Test Method for Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscillation (SRV) Test Machine. ASTM International. [Link]
-
High Temperature Food Grade Grease - Synthetic Esters. STLE. [Link]
-
Synthetic Oils. Superior Industries, Inc. [Link]
-
Friction and wear | Request PDF. ResearchGate. [Link]
-
Krytox™ XHT (Extreme High-Temperature) Greases and Oils. Chemours. [Link]
-
Thermal and thermo-oxidative stability and probable degradation mechanism of some polyetherimides | Request PDF. ResearchGate. [Link]
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2 cSt (VHVI-2 base oils). DYM Resources. [Link]
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Friction Behaviors and Effects on Current-Carrying Wear Characteristics of Bulk Ti3AlC2. ResearchGate. [Link]
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High Temp Premium 2. Chevron. [Link]
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High-Temperature Grease Guide. Machinery Lubrication. [Link]
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Combination of novel antioxidant system and thermally stable esters for high temperature greases. Lube Media. [Link]
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DS39B - (1975) Viscosity Index Tables For Celsius Temperatures PDF. Scribd. [Link]
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Alkylnapthalenes as components of high-temperature lubricants. OSTI.GOV. [Link]
-
Krytox™ high-performing auto lubricants excel in extremes. Chemours. [Link]
- Lubricants having alkyl cyclohexyl 1,2-dicarboxylates.
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Friction and wear behaviour of polymer coatings in contact with rough surfaces under starved lubrication in CO2 atmosphere. ResearchGate. [Link]
-
Comparative Study of Light Cycle Oil and Naphthalene as an Adequate Additive to Improve the Stability of Marine Fuels. PMC. [Link]
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Friction and wear of two polyethylenes under different tribological contact conditions. SciSpace. [Link]
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Friction and wear behaviours of some industrial polyamides against different polymer counterparts under dry conditions. ResearchGate. [Link]
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A Micrographic Comparison of Greases: STRATCO® Contactor™ Reactor vs. Kettles. Stratco. [Link]
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- 1. Selecting the Right Lubricant for High-Temperature Applications - AMSOIL Industrial Blog [blog.amsoilindustrial.com]
- 2. High-Temperature Lubricants | MOLYKOTE® High-Heat Lubrication [dupont.com]
- 3. lubriplate.com [lubriplate.com]
- 4. High Temperature Food Grade Grease - Synthetic Esters [stle.org]
- 5. krytox.com [krytox.com]
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- 7. Viscosity index calculator // Kluber Lubrication [klueber.com]
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- 10. High-Temperature Grease Guide | Machinery Lubrication [machinerylubrication.com]
- 11. researchgate.net [researchgate.net]
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- 13. 2 cSt (VHVI-2 base oils) — DYM Resources [dymresources.com]
2-Cyclohexyldecahydronaphthalene proper disposal procedures
Proper handling and disposal of complex hydrocarbons like 2-Cyclohexyldecahydronaphthalene (CAS: 22236-67-5) are critical components of laboratory safety and environmental stewardship. As a heavy, bicyclic/tricyclic cycloalkane derivative, this chemical presents unique physicochemical challenges. It is highly lipophilic, combustible, and poses a significant risk of aquatic toxicity if released into the environment[1].
As an application scientist, it is vital to understand not just what the disposal protocols are, but the causality behind them. This guide provides a self-validating, step-by-step methodology for the safe operational handling, waste segregation, and emergency spill response for 2-Cyclohexyldecahydronaphthalene, ensuring full compliance with and standards.
Part 1: Physicochemical Hazard Profiling & Causality
Before executing any disposal protocol, personnel must understand the molecular behavior of the waste material. 2-Cyclohexyldecahydronaphthalene is a bulky hydrocarbon (C16H28) with a molecular weight of 220.39 g/mol [1].
-
Lipophilicity and Membrane Disruption: Because it lacks hydrophilic functional groups, this solvent is highly lipophilic. If it contacts unprotected skin, it can rapidly integrate into and disrupt the lipid bilayers of cellular membranes, causing severe irritation and defatting. This dictates the strict requirement for chemical-resistant elastomers (like Nitrile or Viton) rather than standard latex PPE.
-
Combustibility and Vapor Dynamics: While its high molecular weight results in a relatively low vapor pressure at room temperature, it remains a combustible liquid. If aerosolized or heated, it can form explosive mixtures with air.
-
Environmental Persistence: As a non-halogenated cycloalkane, it does not readily hydrolyze in water. In aquatic environments, it bioaccumulates and coats the gills of aquatic life, leading to long-lasting toxic effects. Therefore, sink disposal is strictly prohibited under the Clean Water Act and EPA guidelines[2].
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 2-Cyclohexyldecahydronaphthalene |
| CAS Number | 22236-67-5 |
| Molecular Formula | C16H28 |
| Molecular Weight | 220.39 g/mol |
| Waste Classification | Non-halogenated organic waste |
| EPA RCRA Code | D001 (Ignitability) / State-specific hydrocarbon codes |
| Primary Hazards | Combustible, Skin/Eye Irritant, Aquatic Toxicity |
| Compatible Containment | High-Density Polyethylene (HDPE), PTFE (Teflon) |
Part 2: Standard Operating Procedure: Routine Waste Disposal
Under EPA RCRA regulations, 2-Cyclohexyldecahydronaphthalene must be managed from "cradle to grave"[3]. The following protocol ensures regulatory compliance and minimizes disposal costs.
Step 1: Waste Segregation (Critical Step)
-
Action: Isolate 2-Cyclohexyldecahydronaphthalene exclusively into the Non-Halogenated Organic Waste stream.
-
Causality: Mixing non-halogenated hydrocarbons with halogenated solvents (e.g., chloroform, dichloromethane) forces the entire waste carboy to be classified as halogenated. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing them needlessly increases environmental risk and multiplies disposal costs exponentially[4].
Step 2: Containment Selection
-
Action: Transfer the waste into a secondary containment vessel made of High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE).
-
Causality: Low-density plastics or certain rubbers can swell, degrade, or leach when exposed to heavy cycloalkanes over time, leading to catastrophic container failure in the Satellite Accumulation Area (SAA).
Step 3: GHS Labeling and Documentation
-
Action: Immediately affix a Globally Harmonized System (GHS) compliant label to the waste container. Mark it explicitly with "Non-Halogenated Organic Waste: 2-Cyclohexyldecahydronaphthalene." Check the boxes for Flammable/Combustible and Aquatic Toxicity.
-
Causality: Unlabeled or "mystery" waste triggers severe EPA fines (exceeding $59,000 per violation) and requires expensive analytical testing by the Treatment, Storage, and Disposal Facility (TSDF) before it can be processed[3].
Step 4: Storage and TSDF Transfer
-
Action: Store the container in a designated, well-ventilated SAA. Ensure the container is tightly capped unless actively adding waste. Transfer to a permitted TSDF within your facility's generator time limit (e.g., 90 days for Large Quantity Generators)[5].
Decision tree for the proper segregation and disposal of 2-Cyclohexyldecahydronaphthalene waste.
Part 3: Emergency Spill Response Workflow
In the event of an accidental release, immediate containment is required to prevent slip hazards, inhalation exposure, and environmental runoff. This protocol aligns with standards[6].
Step 1: Evacuation and Ventilation Assessment
-
Action: Secure the immediate area. If the spill occurs outside a fume hood, increase room ventilation (e.g., open sashes of nearby active hoods to increase negative pressure).
-
Causality: While 2-Cyclohexyldecahydronaphthalene is not highly volatile, localized aerosolization or pooling can create an inhalation hazard and a combustible vapor micro-environment.
Step 2: PPE Donning
-
Action: Equip heavy-duty Nitrile or Viton gloves, splash-proof chemical goggles, and a fluid-resistant lab coat[7].
-
Causality: Standard latex gloves offer zero protection against heavy hydrocarbons and will instantly degrade, exposing the skin to the lipophilic solvent.
Step 3: Inert Containment
-
Action: Surround and cover the spill with an inert siliceous absorbent, such as vermiculite, dry sand, or specialized polypropylene spill pads.
-
Causality: Never use sawdust or paper towels for a large hydrocarbon spill. Combining a combustible liquid with a combustible organic absorbent creates a highly flammable matrix that can easily ignite via static discharge or minor friction.
Step 4: Collection and Decontamination
-
Action: Use non-sparking tools (e.g., plastic dustpans) to sweep the saturated absorbent into a heavy-duty hazardous waste bag or HDPE bucket. Seal and label it as hazardous spill debris. Wash the spill surface with a strong surfactant/detergent and water.
-
Causality: Because the chemical is non-polar, wiping it with water alone will only spread the slick. A surfactant is required to form micelles around the hydrocarbon molecules, lifting the residual lipophilic film from the floor to prevent severe slip hazards.
Step-by-step OSHA-compliant spill response pathway for hydrocarbon liquid releases.
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management and RCRA Guidelines." EPA Official Guidelines. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance and HAZWOPER Standards." OSHA Official Guidelines. Available at: [Link]
-
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." AllSource Environmental / Hazardous Waste Experts. Available at: [Link]
Sources
- 1. 2-Cyclohexyldecahydronaphthalene | CymitQuimica [cymitquimica.com]
- 2. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 3. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 6. Chemical Spill Prevention vs. Containment: OSHA Rules - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. OSHA Spill Kit Requirements: A Guide to Compliance & Safety [absorbentsonline.com]
Personal protective equipment for handling 2-Cyclohexyldecahydronaphthalene
Comprehensive Safety and Logistical Guide for Handling 2-Cyclohexyldecahydronaphthalene
As a heavy, saturated polycyclic hydrocarbon, 2-Cyclohexyldecahydronaphthalene (CAS: 22236-67-5) is a critical solvent and intermediate used in advanced materials research and drug development[1]. Structurally related to decahydronaphthalene (decalin), this compound exhibits high lipophilicity and low viscosity. While its low volatility at room temperature might suggest a benign profile, it poses severe acute risks upon dermal contact, inhalation, or ingestion[2].
This guide provides authoritative, mechanistic-driven protocols for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.
Hazard Profile & Mechanistic Causality
To design an effective safety architecture, we must first understand the chemical's mechanistic interaction with human physiology and the laboratory environment:
-
Dermal Corrosion and Irritation (H314): As a highly lipophilic solvent, it rapidly dissolves epidermal lipids upon contact, compromising the skin's barrier function and leading to visible necrosis through the epidermis into the dermis[3].
-
Inhalation Toxicity (H331) & Aspiration Hazard (H304): If inhaled, the heavy vapors induce respiratory tract irritation and potential central nervous system (CNS) depression[4]. If swallowed, its low surface tension allows it to bypass the epiglottis easily, creating a severe aspiration hazard that can cause fatal chemical pneumonitis[2].
-
Flammability (H226): The liquid is combustible. Its vapors are heavier than air and can accumulate near the floor or in sinks, posing a deflagration risk if exposed to static discharge or ignition sources.
Quantitative Hazard and PPE Specification Summary
| Hazard Category | GHS Statement | Mechanism of Action | Required PPE / Engineering Control |
| Flammable Liquid (Cat 3) | H226: Flammable liquid and vapor | High vapor pressure at elevated temps; vapors heavier than air. | FR Lab Coat, Grounding/Bonding, Fume Hood |
| Skin Corrosion (Cat 1C) | H314: Causes severe skin burns | Lipophilic dissolution of epidermal lipids causing necrosis. | Viton Gloves, Splash Goggles, Face Shield |
| Aspiration Hazard (Cat 1) | H304: Fatal if swallowed and enters airways | Low viscosity allows rapid alveolar entry during vomiting. | Face Shield (prevents splash ingestion) |
| Acute Toxicity (Cat 3) | H331: Toxic if inhaled | CNS depression and respiratory tract irritation. | Class II Fume Hood; OV/ABEK Respirator |
| Aquatic Toxicity (Chronic 1) | H410: Very toxic to aquatic life | Bioaccumulation in aquatic organisms due to lipophilicity. | HDPE Hazardous waste disposal (No drains) |
Personal Protective Equipment (PPE) Architecture
Do not rely on standard laboratory PPE. The handling of heavy cycloalkanes requires targeted material selection based on chemical permeation rates.
-
Hand Protection:
-
Requirement: Fluorinated rubber (Viton) gloves (minimum thickness 0.4 mm).
-
Causality: Standard latex or thin nitrile gloves degrade rapidly upon contact with non-polar cycloalkanes due to polymer swelling. Viton provides a dense, cross-linked fluoroelastomer barrier that is highly impervious to non-polar hydrocarbon solvents.
-
-
Respiratory Protection:
-
Requirement: Primary operations must be conducted inside a certified Class II chemical fume hood. If ventilation is compromised or bulk transfer is required outside a hood, a full-face respirator equipped with an Organic Vapor (Type A or ABEK) cartridge is mandatory[5].
-
Causality: The ABEK activated carbon matrix physically adsorbs the heavy hydrocarbon vapors, preventing them from reaching the alveolar space.
-
-
Eye and Face Protection:
-
Requirement: Indirect-vented chemical splash goggles paired with an 8-inch polycarbonate face shield.
-
Causality: Protects against micro-droplet aerosolization during vigorous stirring or syringe transfer, preventing irreversible corneal damage and accidental ingestion[3].
-
-
Body Protection:
-
Requirement: Flame-resistant (FR) lab coat (e.g., Nomex) and a chemically resistant apron.
-
Causality: Mitigates the risk of ignition from static discharge while providing a physical barrier against bulk spills.
-
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Safe Handling and Aliquoting Workflow
-
Ventilation Verification: Activate the fume hood.
-
Validation: Check the digital monitor to ensure the face velocity is between 80–100 feet per minute (fpm). Tape a small tissue strip to the bottom of the sash to visually confirm continuous inward directional airflow.
-
-
PPE Donning & Integrity Check: Don the FR lab coat, chemical goggles, and double-glove (inner standard nitrile, outer Viton).
-
Validation: Perform an inflation test on the outer Viton gloves by trapping air and squeezing to ensure zero pinhole leaks before handling the chemical.
-
-
Static Grounding: Ground and bond all receiving vessels and the source container.
-
Validation: Use a multimeter to confirm electrical continuity (< 10 ohms) between the metal container and the laboratory grounding point.
-
-
Liquid Transfer: Use a glass or Teflon (PTFE) syringe/cannula for transferring the liquid. Avoid polystyrene or standard plastic pipettes, which will leach or dissolve upon contact.
-
Decontamination: Wipe down the exterior of the sealed receiving vessel with a compatible mild solvent before removing it from the hood.
Protocol B: Spill Response and Neutralization
-
Isolation: Immediately halt work, extinguish all ignition sources, and alert nearby personnel.
-
Validation: Visually verify that no open flames, hot plates, or sparking equipment are active within a 10-meter radius.
-
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Never use combustible absorbents like sawdust .
-
Absorption: Work the absorbent from the perimeter towards the center to prevent the liquid from spreading.
-
Validation: The surface should appear completely dry and granular, with zero pooling liquid remaining.
-
-
Disposal: Scoop the absorbed mixture using non-sparking tools into a highly visible, chemically resistant high-density polyethylene (HDPE) waste container. Label strictly as "Flammable/Corrosive Hydrocarbon Waste."
Operational Logic Visualization
Caption: Operational logic and spill response workflow for 2-Cyclohexyldecahydronaphthalene.
References
-
Safety Data Sheet: Decahydronaphthalene (Hazard Analog) Source: Carl ROTH URL:[Link]
-
Safety Data Sheet: Decahydronaphthalene (cis,trans-mix.) Source: Kishida Chemical Co., Ltd. URL:[Link]
-
Safety Data Sheet - Decahydronaphthalene Source: CPAChem URL:[Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
